Product packaging for Remdesivir-d4(Cat. No.:)

Remdesivir-d4

Cat. No.: B12422205
M. Wt: 606.6 g/mol
InChI Key: RWWYLEGWBNMMLJ-ZJGRFHBGSA-N
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Description

Remdesivir-d4 is a useful research compound. Its molecular formula is C27H35N6O8P and its molecular weight is 606.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H35N6O8P B12422205 Remdesivir-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H35N6O8P

Molecular Weight

606.6 g/mol

IUPAC Name

2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2,3,3,3-tetradeuteriopropanoate

InChI

InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42-/m0/s1/i3D3,17D

InChI Key

RWWYLEGWBNMMLJ-ZJGRFHBGSA-N

Isomeric SMILES

[2H][C@@](C(=O)OCC(CC)CC)(C([2H])([2H])[2H])N[P@](=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4

Canonical SMILES

CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Isotopic Labeling of Remdesivir-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are indispensable tools in pharmaceutical research and development. The incorporation of heavy isotopes, such as deuterium (²H or D), into a drug molecule can serve multiple purposes. Deuterated compounds are widely used as internal standards in bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling precise quantification for pharmacokinetic studies. Furthermore, the substitution of hydrogen with deuterium can sometimes alter a drug's metabolic profile due to the kinetic isotope effect, potentially leading to improved pharmacokinetic properties.

Remdesivir (GS-5734) is a broad-spectrum antiviral agent, notable for being the first drug approved by the FDA for the treatment of COVID-19.[1] It is a phosphoramidate prodrug of a nucleoside analog, which, upon entering a cell, is metabolized into its active triphosphate form.[1] This active form acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp). The synthesis of deuterated Remdesivir (Remdesivir-d4) is of significant interest for its use in metabolic studies and as an analytical standard. This guide details the synthetic strategies, experimental protocols, and quantitative data for the preparation of deuterated analogs of Remdesivir's parent nucleoside, GS-441524, which is the key precursor for labeled Remdesivir.[2][3]

Core Synthetic Pathway of Remdesivir

Understanding the synthesis of deuterated Remdesivir requires a foundational knowledge of the non-labeled parent compound's synthesis. The synthesis of Remdesivir is a multi-step process that has evolved to improve scalability, yield, and stereoselectivity.[4]

A general, simplified workflow involves:

  • Preparation of the Ribose Moiety : The synthesis typically starts with a protected D-ribose derivative, which is converted to a ribolactone.[4]

  • Formation of the Nucleobase : The pyrrolo[2,1-f][2][3][4]triazine core of the nucleobase is synthesized separately.[5]

  • C-Glycosylation : A crucial step involves the coupling of the ribolactone with the lithiated or Grignard-activated nucleobase to form a C-nucleoside.[4]

  • 1'-Cyanation : A cyano group is introduced at the 1'-position of the ribose ring, a modification critical for the drug's activity and selectivity.[4]

  • Deprotection and Protection : Protecting groups on the ribose hydroxyls are removed and then selectively reprotected (e.g., as an acetonide) to allow for the final coupling step.[4]

  • Phosphoramidate Coupling : The protected nucleoside (GS-441524 derivative) is coupled with a chiral phosphoramidate fragment.[4][6]

  • Final Deprotection : Removal of the final protecting group yields Remdesivir.[4]

The isotopic labeling is strategically introduced into the GS-441524 parent nucleoside, which can then be converted to the final deuterated Remdesivir product.

Isotopic Labeling Strategies for Deuterated GS-441524

The synthesis of deuterated Remdesivir focuses on the stable incorporation of deuterium atoms into its parent nucleoside, GS-441524.[2][3] Two primary strategies for achieving this are detailed below.

Strategy 1: Di-deuteration at the 5'-Position of the Ribose Moiety

This approach introduces two deuterium atoms at the 5'-position of the ribose sugar. The synthesis begins with non-labeled GS-441524 and proceeds through several steps to achieve di-deuteration.[2]

G cluster_0 Synthesis of Di-deuterated GS-441524 GS-441524 GS-441524 Isopropylidene Protected Intermediate (2) Isopropylidene Protected Intermediate (2) GS-441524->Isopropylidene Protected Intermediate (2) 2,2-dimethoxypropane Carboxylic Acid Intermediate (3) Carboxylic Acid Intermediate (3) Isopropylidene Protected Intermediate (2)->Carboxylic Acid Intermediate (3) TEMPO (Oxidation) Methyl Ester Intermediate (4) Methyl Ester Intermediate (4) Carboxylic Acid Intermediate (3)->Methyl Ester Intermediate (4) (trimethylsilyl)diazomethane Di-deuterated Protected Intermediate (5) Di-deuterated Protected Intermediate (5) Methyl Ester Intermediate (4)->Di-deuterated Protected Intermediate (5) NaBD4, CD3OD (Reduction) Di-deuterated GS-441524 (6) Di-deuterated GS-441524 (6) Di-deuterated Protected Intermediate (5)->Di-deuterated GS-441524 (6) HCl (Deprotection)

Caption: Synthetic workflow for di-deuterated GS-441524.
Strategy 2: Mono-deuteration at the 5-Position of the Nucleobase

This strategy introduces a single deuterium atom onto the pyrrolotriazine nucleobase. This is achieved through the reduction of a halogenated precursor using deuterium gas.[2]

G cluster_1 Synthesis of Mono-deuterated GS-441524 Protected Nucleobase Intermediate (7) Protected Nucleobase Intermediate (7) Iodinated Intermediate (8) Iodinated Intermediate (8) Protected Nucleobase Intermediate (7)->Iodinated Intermediate (8) I2, DMF Mono-deuterated Protected Intermediate (9) Mono-deuterated Protected Intermediate (9) Iodinated Intermediate (8)->Mono-deuterated Protected Intermediate (9) D2, Pd/C, Et3N (Reduction) Mono-deuterated GS-441524 (10) Mono-deuterated GS-441524 (10) Mono-deuterated Protected Intermediate (9)->Mono-deuterated GS-441524 (10) BCl3 (Deprotection)

Caption: Synthetic workflow for mono-deuterated GS-441524.

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps in producing deuterated GS-441524 analogs.

Table 1: Quantitative Data for the Synthesis of Di-deuterated GS-441524 (6)

Step Starting Material Key Reagents Product Yield (%)
1 GS-441524 (1) 2,2-dimethoxypropane Isopropylidene Intermediate (2) 58%[2]
2 Intermediate (2) TEMPO, BAIB Carboxylic Acid Intermediate (3) -
3 Intermediate (3) (trimethylsilyl)diazomethane Methyl Ester Intermediate (4) 59% (over 2 steps)[2]
4 Intermediate (4) Sodium borodeuteride (NaBD₄) Di-deuterated Intermediate (5) -

| 5 | Intermediate (5) | Hydrochloric acid (HCl) | Di-deuterated GS-441524 (6) | 64% (over 2 steps)[2] |

Table 2: Quantitative Data for the Synthesis of Mono-deuterated GS-441524 (10)

Step Starting Material Key Reagents Product Yield (%) Isotopic Purity
1 Protected Nucleoside (7) Iodine (I₂) Iodinated Intermediate (8) 58%[2] N/A
2 Intermediate (8) Deuterium gas (D₂), Pd/C Mono-deuterated Intermediate (9) 92%[2] up to 99%[2]

| 3 | Intermediate (9) | Boron trichloride (BCl₃) | Mono-deuterated GS-441524 (10) | 83%[2] | N/A |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the synthesis of deuterated GS-441524 analogs.

Protocol 1: Synthesis of Di-deuterated GS-441524 (Compound 6)[2]
  • Protection of GS-441524 : GS-441524 is reacted with 2,2-dimethoxypropane to protect the 2' and 3' hydroxyl groups, yielding the isopropylidene intermediate (2) with a 58% yield.

  • Oxidation : The primary alcohol of intermediate (2) is oxidized using (diacetoxy)iodobenzene (BAIB) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to give the corresponding carboxylic acid (3).

  • Esterification : The carboxylic acid (3) is then treated with (trimethylsilyl)diazomethane to form the methyl ester intermediate (4). This two-step process yields 59% of product (4).

  • Deuterium Labeling : Intermediate (4) is reduced using sodium borodeuteride (NaBD₄) in anhydrous tetrahydrofuran (THF) and deuterated methanol (CD₃OD) to afford the di-deuterated intermediate (5).

  • Deprotection : The isopropylidene protecting group on intermediate (5) is removed by treatment with hydrochloric acid (HCl) to yield the final di-deuterated GS-441524 analog (6). The yield for the final two steps is 64%.

Protocol 2: Synthesis of Mono-deuterated GS-441524 (Compound 10)[2]
  • Iodination : A known intermediate for Remdesivir synthesis, the tribenzyl-protected nucleoside (7), is iodinated using iodine in dimethylformamide (DMF) to furnish the iodinated intermediate (8) in 58% yield.

  • Deuterium Labeling : Intermediate (8) is reduced using deuterium gas (D₂) in the presence of a palladium catalyst and triethylamine. This reaction achieves a 92% yield of the mono-deuterated protected intermediate (9) with an isotopic purity of up to 99%.

  • Deprotection : The benzyl protecting groups on intermediate (9) are removed by treatment with a 1 M solution of boron trichloride (BCl₃) in dichloromethane (DCM) at low temperature (-60 °C to -40 °C). After purification by column chromatography, the final mono-deuterated GS-441524 (10) is obtained as a solid in 83% yield.

Conclusion

The synthesis of this compound, primarily through the deuteration of its parent nucleoside GS-441524, is a well-defined process that allows for the specific incorporation of deuterium atoms at either the ribose or nucleobase moiety. The methodologies presented provide robust pathways to obtain these labeled compounds in high yield and isotopic purity. These deuterated analogs are critical for advancing the understanding of Remdesivir's pharmacokinetics and for serving as reliable standards in clinical and research settings, ultimately supporting the effective and safe use of this important antiviral therapeutic.

References

Characterization of Deuterium-Labeled Remdesivir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Remdesivir (GS-5734) is a nucleotide analog prodrug that has demonstrated broad-spectrum antiviral activity. It is an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), which is essential for viral replication.[1][2] The process of selectively replacing hydrogen atoms with their stable isotope, deuterium, has been a strategy in drug development to enhance pharmacokinetic properties, such as metabolic stability, without altering the fundamental mechanism of action.[3][4] This technical guide provides a comprehensive overview of the characterization of deuterium-labeled Remdesivir, focusing on its synthesis, analytical methodologies, and available in vitro data. The information is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

Remdesivir is a prodrug that undergoes intracellular metabolism to its active triphosphate form, GS-443902.[5][6] This active metabolite acts as an adenosine triphosphate (ATP) analog and is incorporated into nascent viral RNA chains by the viral RdRp.[1][2] The incorporation of GS-443902 leads to delayed chain termination, thereby inhibiting viral replication.[2][7] Deuteration of Remdesivir is not expected to alter this mechanism of action, as the core pharmacophore responsible for antiviral activity remains unchanged.

Remdesivir_Metabolic_Activation_Pathway Metabolic Activation of Remdesivir cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral RNA Replication RDV Remdesivir (Prodrug) RDV_in Remdesivir RDV->RDV_in Cellular Uptake GS704277 Alanine Metabolite (GS-704277) RDV_in->GS704277 Esterases (e.g., CES1, CatA) GS_MP Monophosphate (GS-441524-MP) GS704277->GS_MP Phosphoramidase (e.g., HINT1) GS_DP Diphosphate GS_MP->GS_DP Kinases GS441524 Parent Nucleoside (GS-441524) GS_MP->GS441524 Dephosphorylation GS_TP Active Triphosphate (GS-443902) GS_DP->GS_TP Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS_TP->RdRp Competitive Inhibition with ATP RNA_synthesis RNA Chain Elongation GS_TP->RNA_synthesis Incorporation into nascent RNA Termination Delayed Chain Termination RNA_synthesis->Termination

Caption: Metabolic activation pathway of Remdesivir. (Max Width: 760px)

Synthesis and Characterization

While specific protocols for the direct synthesis of deuterium-labeled Remdesivir are not extensively published, the synthesis of deuterated analogs of its parent nucleoside, GS-441524, has been described. These deuterated nucleosides can serve as precursors for the synthesis of deuterated Remdesivir.

Experimental Protocol: Synthesis of a Di-deuterated GS-441524 Analog

This protocol is adapted from the synthesis of a di-deuterated analog of GS-441524.[3]

  • Protection of GS-441524: GS-441524 is reacted with 2,2-dimethoxypropane and p-toluenesulfonic acid monohydrate in acetone to protect the diol group.

  • Oxidation: The protected intermediate is then oxidized using TEMPO and iodobenzene diacetate in the presence of sodium bicarbonate.

  • Esterification: The resulting compound is reacted with trimethylsilyldiazomethane to form the corresponding methyl ester.

  • Deuterium Incorporation: The methyl ester is reduced using sodium borodeuteride (NaBD₄) in anhydrous tetrahydrofuran and deuterated methanol to introduce the deuterium labels.

  • Deprotection: The protecting group is removed by treatment with hydrochloric acid to yield the di-deuterated GS-441524 analog.

Analytical Characterization

The characterization of deuterium-labeled Remdesivir involves a suite of analytical techniques to confirm its identity, purity, and the extent of deuterium incorporation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The reduction in signal intensity in the ¹H NMR spectrum at specific positions indicates successful deuteration.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition and the number of deuterium atoms incorporated. LC-MS/MS is also used for quantification in biological matrices.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the chemical purity of the synthesized compound.[8]

Quantitative Data

While direct comparative pharmacokinetic and metabolic stability data between deuterated and non-deuterated Remdesivir is limited in publicly available literature, data for a deuterated oral Remdesivir derivative, VV116, and deuterated GS-441524 analogs provide insights into the potential effects of deuteration.

Table 1: In Vitro Antiviral Activity of Deuterated GS-441524 Analogs against SARS-CoV-2

The following table summarizes the in vitro efficacy of various deuterated analogs of GS-441524 against SARS-CoV-2 in Vero E6 cells.[3]

CompoundR1R2R3R4R5EC₅₀ (μM)CC₅₀ (μM)
GS-441524 HHHHH0.58>100
Analog 1 DDHHH0.54>100
Analog 2 HHDHH0.52>100
Analog 3 HHHDD0.56>100

EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration.

The data indicates that deuteration at various positions on the GS-441524 molecule does not negatively impact its antiviral activity against SARS-CoV-2 in vitro.[3]

VV116: A Deuterated Oral Remdesivir Derivative

VV116 is a deuterated, orally available derivative of Remdesivir.[9] It has been shown to have potent antiviral activity against SARS-CoV-2 and other coronaviruses.[9]

Experimental Workflows

The characterization of a deuterium-labeled drug candidate like Remdesivir follows a structured workflow from initial synthesis to preclinical evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of Deuterated Remdesivir Precursor coupling Coupling to form Deuterated Remdesivir synthesis->coupling purification Purification (e.g., HPLC) coupling->purification structural Structural Confirmation (NMR, HRMS) purification->structural purity Purity Analysis (HPLC) structural->purity isotopic Isotopic Enrichment (MS, NMR) purity->isotopic antiviral Antiviral Activity Assays (EC₅₀) isotopic->antiviral cytotoxicity Cytotoxicity Assays (CC₅₀) antiviral->cytotoxicity metabolic Metabolic Stability (e.g., liver microsomes) cytotoxicity->metabolic pk Pharmacokinetic (PK) Studies (animal models) metabolic->pk efficacy Efficacy Studies (disease models) pk->efficacy

References

A Comprehensive Technical Guide on the Physical and Chemical Properties of Remdesivir-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Remdesivir-d4, a deuterated analog of the antiviral drug Remdesivir. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and analytical testing. It covers the core physicochemical characteristics, detailed experimental protocols for its use, and visual representations of its metabolic pathway and analytical application.

Core Physical and Chemical Properties

This compound is a stable isotope-labeled version of Remdesivir, primarily utilized as an internal standard in bioanalytical methods for the precise quantification of Remdesivir in biological matrices.[1][2] The incorporation of four deuterium atoms provides a distinct mass shift, enabling accurate detection by mass spectrometry without significantly altering its chemical behavior.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Chemical Name 2-ethylbutyl ((S)-(((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][3][4][5]triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate-2,3,3,3-d4[1][6]
Molecular Formula C₂₇H₃₁D₄N₆O₈P[1]
Molecular Weight 606.6 g/mol [1][6]
Physical State Solid[1]
Isotopic Purity ≥99% deuterated forms (d₁-d₄)[1]
Storage Temperature -20°C[1]
Stability ≥ 4 years (at -20°C)[1]
Solubility Profile

The solubility of a compound is critical for its application in various experimental settings. This compound exhibits solubility in several common organic solvents.

SolventSolubilityReference(s)
DMF Soluble[1]
DMSO Soluble[1]
Methanol Soluble[1]

For comparison, the parent compound, Remdesivir, is soluble in DMSO and ethanol but is poorly soluble in water.[7]

Mechanism of Action and Metabolic Pathway of the Parent Compound

To understand the context in which this compound is used, it is essential to be familiar with the mechanism of action of Remdesivir. Remdesivir is a phosphoramidate prodrug of a nucleoside analog.[8][9] It is designed to deliver the active nucleoside triphosphate into cells, where it can inhibit viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[4][10]

The intracellular metabolic activation of Remdesivir involves several steps:

  • Initial Hydrolysis: Upon entering the cell, Remdesivir is hydrolyzed by cellular esterases, such as carboxylesterase 1 or cathepsin A, to form an intermediate alanine metabolite (GS-704277).[3][8]

  • Phosphoramidate Cleavage: This intermediate is then processed to remove the phosphoramidate group, yielding the nucleoside monophosphate.[11]

  • Phosphorylation: Cellular kinases subsequently phosphorylate the nucleoside monophosphate to the active nucleoside triphosphate form (RDV-TP or GS-443902).[3][8]

  • Inhibition of Viral RdRp: The active triphosphate analog competes with endogenous ATP for incorporation into nascent viral RNA chains by the viral RdRp, causing delayed chain termination and inhibiting viral replication.[4][8]

Remdesivir_Metabolic_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Remdesivir Remdesivir (Prodrug) Remdesivir_int Remdesivir Remdesivir->Remdesivir_int Cellular Uptake Metabolite_1 Alanine Metabolite (GS-704277) Remdesivir_int->Metabolite_1 Esterases (CES1, CatA) Metabolite_2 Nucleoside Monophosphate (RDV-MP) Metabolite_1->Metabolite_2 Phosphoramidase Metabolite_3 Nucleoside Diphosphate (RDV-DP) Metabolite_2->Metabolite_3 Kinases Active_Metabolite Active Nucleoside Triphosphate (RDV-TP / GS-443902) Metabolite_3->Active_Metabolite Kinases Inhibition Inhibition of Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->Inhibition Competes with ATP Termination Termination of Viral RNA Synthesis Inhibition->Termination

Metabolic activation pathway of Remdesivir.

Experimental Protocols: Use of this compound as an Internal Standard

This compound is indispensable for the accurate quantification of Remdesivir in biological samples (e.g., plasma, serum) using hyphenated analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[10][12] The following provides a generalized protocol for such an application.

Objective

To quantify the concentration of Remdesivir in human plasma using a validated LC-MS/MS method with this compound as an internal standard (IS).

Materials and Reagents
  • Remdesivir analytical standard

  • This compound (Internal Standard)

  • Human plasma (blank)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Remdesivir and this compound in DMSO or methanol.

  • Working Solutions: Prepare serial dilutions of the Remdesivir stock solution in a suitable solvent mixture (e.g., 50:50 ACN:water) to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent mixture.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or HPLC vial for analysis.

LC-MS/MS Conditions (Illustrative)
  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Remdesivir: e.g., m/z 603.2 → 402.2[12]

    • This compound: e.g., m/z 607.9 → 406.9[12]

Data Analysis

The concentration of Remdesivir in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Cold Acetonitrile) Plasma->Precipitation IS This compound (IS) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Injection Data Data Acquisition (Peak Area Ratio) LC_MS->Data Quantification Quantification (Calibration Curve) Data->Quantification Result Result (Remdesivir Concentration) Quantification->Result

Workflow for quantifying Remdesivir using this compound as an internal standard.

Conclusion

This compound is a critical tool for the accurate bioanalysis of Remdesivir. Its well-defined physical and chemical properties, including its high isotopic purity and stability, make it an ideal internal standard for mass spectrometry-based assays. Understanding its properties, along with the metabolic pathway of the parent compound, is fundamental for its effective application in preclinical and clinical research, ensuring the reliability and accuracy of pharmacokinetic and therapeutic drug monitoring studies.

References

The Role of Deuterated Remdesivir (Remdesivir-d4) as a Tracer in Pharmacokinetic and Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism and application of deuterated Remdesivir, specifically Remdesivir-d4 and other isotopically labeled variants, as a tracer in advanced bioanalytical methodologies. Primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays, this compound is instrumental for the precise quantification of Remdesivir and its metabolites in biological matrices. This guide details the underlying principles, experimental protocols, and quantitative data supporting its use in pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM).

Core Concept: this compound as a Stable Isotope-Labeled Internal Standard

In the context of bioanalysis, this compound serves as a "tracer" by acting as a stable isotope-labeled internal standard (SIL-IS). The fundamental principle is that an ideal internal standard should behave chemically and physically identically to the analyte of interest throughout the entire analytical process, including sample extraction, chromatographic separation, and ionization in the mass spectrometer. However, it must be distinguishable by the detector.

By incorporating deuterium atoms into the Remdesivir molecule, this compound's molecular weight is increased without significantly altering its chemical properties. This mass difference allows the mass spectrometer to differentiate between the analyte (Remdesivir) and the internal standard (this compound). The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision in the quantification of the target analyte.[1][2][3]

The mechanism of action of this compound as a tracer is therefore not pharmacological but analytical. It enables researchers to accurately "trace" and quantify the concentration of Remdesivir and its primary metabolite, GS-441524, in complex biological samples like plasma and serum.[1][4]

Metabolic Pathway of Remdesivir

Remdesivir is a prodrug that undergoes intracellular metabolism to its active triphosphate form, which then acts as an inhibitor of viral RNA-dependent RNA polymerase.[5][6][7] Understanding this pathway is crucial for designing analytical methods that can quantify both the parent drug and its key metabolites.

Remdesivir Metabolic Pathway Remdesivir Remdesivir (GS-5734) (Prodrug) GS704277 GS-704277 (Alanine Metabolite) Remdesivir->GS704277 Hydrolysis GS441524_MP GS-441524 Monophosphate GS704277->GS441524_MP GS441524_DP GS-441524 Diphosphate GS441524_MP->GS441524_DP Phosphorylation GS441524 GS-441524 (Nucleoside Analog) GS441524_MP->GS441524 Dephosphorylation GS443902 GS-443902 (Active Triphosphate Form) GS441524_DP->GS443902 Phosphorylation Inhibition Inhibition of Viral RdRp GS443902->Inhibition Sample Preparation Workflow Start Plasma/Serum Sample Spike Spike with this compound Internal Standard Start->Spike Precipitate Add Methanol/Acetonitrile (Protein Precipitation) Spike->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analysis LC-MS/MS Analysis Transfer->Analysis

References

The Development of Stable Isotope-Labeled Remdesivir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of stable isotope-labeled analogs of remdesivir, a critical tool in the robust bioanalytical and pharmacokinetic evaluation of this antiviral agent. The introduction of heavy isotopes, such as Deuterium (²H) and Carbon-13 (¹³C), into the remdesivir structure or its parent nucleoside, GS-441524, has been pivotal for advancing our understanding of its metabolic fate and improving its therapeutic profile.

Stable isotope labeling offers two primary advantages in the context of remdesivir's development. Firstly, it provides the gold standard for quantitative bioanalysis through isotope dilution mass spectrometry, where the labeled compound serves as an ideal internal standard, co-eluting with the analyte and compensating for matrix effects and variations in instrument response.[1][2] Secondly, strategic deuteration can alter a drug's metabolic profile, a concept that has led to the development of orally bioavailable remdesivir derivatives with enhanced pharmacokinetic properties.[3][4][5]

Rationale and Discovery of Stable Isotope-Labeled Remdesivir Analogs

The development of stable isotope-labeled remdesivir was driven by distinct research and development needs:

  • Quantitative Bioanalysis: The primary application of ¹³C- and ²H-labeled remdesivir and its metabolite GS-441524 is as internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][6] These labeled standards exhibit nearly identical chemical and physical properties to their unlabeled counterparts, ensuring accurate quantification in complex biological matrices like plasma and serum.[2] Commercially available standards include U-ring-¹³C₆-remdesivir and ¹³C₅-GS-441524.[1][7]

  • Improved Pharmacokinetics through Deuteration: Remdesivir itself has low oral bioavailability due to extensive first-pass metabolism.[8][9] This led researchers to explore deuteration of its parent nucleoside, GS-441524, to create a "me-better" drug. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond (a phenomenon known as the kinetic isotope effect).[3][10] This strategy aimed to enhance metabolic stability and oral bioavailability, culminating in the development of deuremidevir (VV116), a deuterated, orally available prodrug of GS-441524.[4][8][11]

Metabolic Pathway of Remdesivir

Remdesivir (a phosphoramidate prodrug) is rapidly metabolized in the body to its active form. Understanding this pathway is crucial for interpreting pharmacokinetic data and identifying key analytes for quantification.

Remdesivir Metabolic Pathway cluster_extracellular Extracellular (Plasma) cluster_intracellular Intracellular Remdesivir Remdesivir (Prodrug) GS-5734 MetX Alanine Metabolite GS-704277 Remdesivir->MetX Carboxylesterase 1 Cathepsin A Remdesivir_int Remdesivir Remdesivir->Remdesivir_int Cellular Uptake GS441524_ext Parent Nucleoside GS-441524 MetX_int Alanine Metabolite GS-704277 Remdesivir_int->MetX_int Carboxylesterase 1 Cathepsin A NMP Nucleoside Monophosphate (NMP) MetX_int->NMP HINT1 NDP Nucleoside Diphosphate (NDP) NMP->NDP Phosphorylation GS441524_int Parent Nucleoside GS-441524 NMP->GS441524_int Dephosphorylation NTP Active Nucleoside Triphosphate GS-443902 (RDV-TP) NDP->NTP Phosphorylation GS441524_int->GS441524_ext Efflux

Caption: Metabolic activation pathway of remdesivir.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and pharmacokinetics of remdesivir and its stable isotope-labeled analogs.

Table 1: Mass Spectrometry Parameters for Isotope Dilution Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Reference(s)
Remdesivir603.2200.138[6]
Remdesivir-¹³C₆ (U-ring)609.2408.2-[1]
Remdesivir-d₅607.9204.940[6]
GS-441524292.0202.0-
GS-441524-¹³C₅297.0204.0-

Collision energy values can vary between instrument platforms.

Table 2: Summary of LC-MS/MS Method Validation Parameters

AnalyteMatrixLLOQ (ng/mL)ULOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Reference(s)
RemdesivirPlasma0.55000<5.2<9.8-[6][8]
RemdesivirPlasma205000<11.2<11.2±15[11]
GS-441524Plasma10025000<11.2<11.2±15[11]
RemdesivirSerum2.512510≤9.59≤11.1-[1]
GS-441524Serum3.40340≤9.59≤11.1-[1]

Table 3: Comparative Pharmacokinetic Parameters

Compound/DerivativeAdministration RouteSubjectKey ParameterValueReference(s)
RemdesivirIntravenousHumanPlasma Half-life (t½)~1 hour[12]
GS-441524 (from RDV)IntravenousHumanPlasma Half-life (t½)~24 hours[1]
Deuremidevir (VV116)OralHumanTmax of active metabolite (116-N1)1.00–2.50 hours[13]
Deuremidevir (VV116)OralHumanHalf-life (t½) of active metabolite (116-N1)4.80–6.95 hours[13][14]
Deuremidevir (VV116)OralRatOral Bioavailability (F)~80%
GS-441524OralRatOral Bioavailability (F)21.7%

Experimental Protocols

Synthesis of Deuterated GS-441524 Analogs

The synthesis of deuterated GS-441524 has been reported, providing valuable internal standards and forming the basis for orally bioavailable prodrugs like deuremidevir.[13] The following is a representative multi-step synthesis for a tri-deuterated GS-441524 analog.[13]

Protocol: Synthesis of Tri-deuterated GS-441524 [13]

  • Iodination: A known intermediate for remdesivir synthesis (compound 7) is subjected to iodination using iodine in dimethylformamide (DMF) to yield the iodo-intermediate (compound 8).

  • Deuteration: The iodo-intermediate is reduced using deuterium gas (D₂) in the presence of triethylamine and a palladium catalyst. This step introduces the first deuterium atom and yields the mono-deuterated intermediate (compound 9) with high efficiency (>90% yield and >98% deuteration).

  • Deprotection: The benzyl protecting groups on the mono-deuterated intermediate are removed using boron trichloride (BCl₃) to afford the mono-deuterated GS-441524 analog (compound 10).

  • Isopropylidene Protection: The 2' and 3' hydroxyl groups of the mono-deuterated GS-441524 are protected using 2,2-dimethoxypropane.

  • Oxidation and Esterification: The protected compound is oxidized with TEMPO, followed by reaction with (trimethylsilyl)diazomethane to yield a methyl ester.

  • Di-deuteration: The methyl ester is reduced using sodium borodeuteride (NaBD₄) in deuterated methanol, introducing two additional deuterium atoms.

  • Final Deprotection: The isopropylidene protecting group is removed by treatment with hydrochloric acid to yield the final tri-deuterated GS-441524 analog.

Bioanalytical Method for Quantification in Plasma

This protocol outlines a typical isotope dilution LC-MS/MS method for the simultaneous quantification of remdesivir and its metabolite GS-441524 in human plasma.

Protocol: Isotope Dilution LC-MS/MS Quantification

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of human plasma, add 200 µL of a methanol solution containing the stable isotope-labeled internal standards (e.g., U-ring-¹³C₆-remdesivir and ¹³C₅-GS-441524).[1]

    • Vortex the mixture for 30 seconds to precipitate proteins.

    • Centrifuge the sample at 15,000 x g for 5 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., Acquity UPLC HSS T3, 2.1 × 50 mm, 1.8 µm) is commonly used.[9][14]

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typically employed to achieve separation.

    • Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is standard.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is used.

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for each analyte and its corresponding internal standard (as detailed in Table 1).

    • Quantification: The concentration of each analyte is determined by calculating the peak area ratio of the analyte to its stable isotope-labeled internal standard and comparing this to a calibration curve prepared in the same biological matrix.

Visualized Workflows

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of remdesivir using stable isotope dilution mass spectrometry.

Pharmacokinetic Study Workflow cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Bioanalysis (Isotope Dilution LC-MS/MS) cluster_data Data Analysis Dosing Administer Remdesivir (e.g., Intravenous Infusion) Collection Collect Blood Samples at Pre-defined Time Points Dosing->Collection Centrifugation Centrifuge to Separate Plasma Collection->Centrifugation Storage Store Plasma at -80°C Centrifugation->Storage Thaw Thaw Plasma Samples Storage->Thaw Spike Spike with IS (¹³C₆-RDV, ¹³C₅-GS441524) Thaw->Spike Precipitate Protein Precipitation (e.g., with Methanol) Spike->Precipitate Inject Inject Supernatant onto LC-MS/MS System Precipitate->Inject Quantify Quantify Analyte Concentration (Peak Area Ratio vs. Cal Curve) Inject->Quantify PK_Model Pharmacokinetic Modeling (Calculate t½, AUC, Cmax) Quantify->PK_Model

Caption: Workflow for a remdesivir pharmacokinetic study.
Logical Relationship in Deuterated Drug Development

This diagram outlines the logical progression from identifying a metabolic liability to developing a deuterated analog with improved properties.

Deuterated Drug Development Logic A Identify Metabolic Liability (e.g., Low Oral Bioavailability of GS-441524) B Hypothesize Metabolic Pathway Involves C-H Bond Cleavage A->B C Introduce Deuterium at Metabolically Labile Position (Kinetic Isotope Effect) B->C D Synthesize Deuterated Analog (e.g., Deuremidevir/VV116) C->D E Conduct In Vitro Metabolic Stability Assays D->E F Perform In Vivo Pharmacokinetic Studies D->F G Observe Improved PK Profile (e.g., Increased Oral Bioavailability, Slower Clearance) E->G F->G

Caption: Logic for developing deuterated remdesivir.

References

Stability of Remdesivir-d4 Under Storage Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of deuterated Remdesivir (Remdesivir-d4) under various storage conditions. Due to the limited availability of direct stability studies on this compound, this document extrapolates from the well-documented stability profile of Remdesivir and the established principles of the kinetic isotope effect (KIE) conferred by deuterium substitution. This guide is intended to inform best practices for the handling, storage, and analysis of this compound in a research and development setting.

Introduction to Remdesivir and the Rationale for Deuteration

Remdesivir is a nucleotide analogue prodrug that exhibits broad-spectrum antiviral activity. It is an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), which is essential for viral replication.[1] Upon administration, Remdesivir is metabolized within cells to its active triphosphate form, which is then incorporated into nascent viral RNA chains, leading to premature termination.[2]

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug development to enhance the pharmacokinetic and metabolic properties of a molecule.[3][4] The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[5] This difference leads to the kinetic isotope effect (KIE), where the cleavage of a C-D bond is significantly slower than that of a C-H bond, often by a factor of 6 to 10.[3] By strategically placing deuterium at metabolically labile positions, the rate of drug metabolism can be reduced, potentially leading to a longer half-life, increased exposure, and improved therapeutic efficacy.[6][7]

For Remdesivir, deuteration could offer enhanced stability against both enzymatic metabolism and chemical degradation, thereby improving its overall stability profile under various storage conditions.

Stability Profile of Non-Deuterated Remdesivir

The stability of Remdesivir has been investigated under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.[8][9] These studies provide a baseline for understanding the potential degradation pathways and inform the handling and storage of the compound.

Summary of Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance.[10] Studies on Remdesivir have shown that it is susceptible to degradation under hydrolytic (acidic, basic, and neutral) and oxidative conditions, while it is relatively stable to photolytic and thermal stress.[8][9]

Table 1: Summary of Forced Degradation Studies on Remdesivir

Stress ConditionObservationsReference
Acidic Hydrolysis Significant degradation observed. Multiple degradation products formed.[8][9]
Basic Hydrolysis Significant degradation observed. Multiple degradation products formed.[8][9]
Neutral Hydrolysis Some degradation observed, though less than under acidic or basic conditions.[8][9]
Oxidative Degradation Degradation observed in the presence of oxidizing agents.[8][9]
Photolytic Degradation Stable under photolytic stress.[8][9]
Thermal Degradation Stable under thermal stress.[8][9]
Recommended Storage Conditions for Remdesivir Formulations

The recommended storage conditions for commercially available Remdesivir formulations provide insights into its stability.

Table 2: Recommended Storage Conditions for Remdesivir Formulations

FormulationStorage TemperatureShelf-Life/StabilityReference
Lyophilized Powder Below 30°C (86°F)As per expiration date[11]
Reconstituted Solution Room Temperature (20°C to 25°C)Up to 4 hours[11]
Refrigerated (2°C to 8°C)Up to 24 hours[11]
Diluted Infusion Solution Room Temperature (20°C to 25°C)Up to 24 hours[11]
Refrigerated (2°C to 8°C)Up to 48 hours[11]

Predicted Stability of this compound: The Kinetic Isotope Effect

The primary degradation pathways of Remdesivir involve the cleavage of C-H bonds. By substituting hydrogen with deuterium at these "metabolic hotspots," the stability of this compound is expected to be significantly enhanced due to the KIE.

Key Degradation Pathways of Remdesivir

The known degradation of Remdesivir primarily occurs at the phosphoramidate and ribose moieties through hydrolysis and oxidation.

Remdesivir_Degradation_Pathway RDV Remdesivir DP1 Degradation Product 1 RDV->DP1 Acidic/Basic Hydrolysis (Phosphoramidate Cleavage) DP2 Degradation Product 2 RDV->DP2 Oxidative Degradation (Ribose Moiety) DP3 Degradation Product 3 RDV->DP3 Neutral Hydrolysis

Figure 1: Simplified degradation pathways of Remdesivir.

Application of the Kinetic Isotope Effect to this compound

By replacing hydrogen atoms at the sites of metabolic or chemical attack with deuterium, the rate of degradation at these positions is expected to be significantly reduced. For this compound, this would translate to greater stability under hydrolytic and oxidative stress conditions.

KIE_Stabilization cluster_remdesivir Remdesivir (C-H bond) cluster_remdesivir_d4 This compound (C-D bond) RDV Remdesivir TS_H Transition State (C-H Cleavage) RDV->TS_H Lower Activation Energy Deg_H Degradation Product TS_H->Deg_H Faster Reaction Rate RDV_d4 This compound TS_D Transition State (C-D Cleavage) RDV_d4->TS_D Higher Activation Energy Deg_D Degradation Product TS_D->Deg_D Slower Reaction Rate Forced_Degradation_Workflow start Prepare this compound Stock Solution stress_conditions Expose Aliquots to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress_conditions sampling Collect Samples at Defined Time Points stress_conditions->sampling analysis Analyze Samples by Stability-Indicating HPLC sampling->analysis quantification Quantify Remaining this compound and Degradation Products analysis->quantification identification Characterize Degradation Products (e.g., by LC-MS/MS) analysis->identification end Determine Degradation Profile and Pathways quantification->end identification->end

References

Unraveling the Isotopic Signature: A Technical Guide to the Mass Spectrum of Remdesivir-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of Remdesivir-d4, a deuterated internal standard crucial for the accurate quantification of the antiviral drug Remdesivir in biological matrices. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Remdesivir (GS-5734) is a nucleotide analog prodrug that has demonstrated broad-spectrum antiviral activity against several RNA viruses, including SARS-CoV-2.[1][2][3] Accurate and reliable quantification of Remdesivir and its metabolites in complex biological samples is paramount for pharmacokinetic, pharmacodynamic, and therapeutic drug monitoring studies.[2][4] Stable isotope-labeled internal standards, such as this compound, are indispensable for correcting for matrix effects and variations in sample processing and instrument response in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[5] This guide focuses on the mass spectrometric characteristics of this compound, providing the foundational knowledge required for its effective use in bioanalytical method development and validation.

Quantitative Mass Spectrometric Data

The following tables summarize the key quantitative data for the analysis of Remdesivir and its deuterated isotopologues by LC-MS/MS. The data is compiled from various validated methods and provides the necessary parameters for instrument setup.

Table 1: Mass Spectrometric Parameters for Remdesivir and Deuterated Analogs

AnalytePrecursor Ion (m/z)Product Ion(s) (m/z)Ionization Mode
Remdesivir603.2, 603.3402.2, 200.0, 200.1, 229.0ESI+
Remdesivir-d5608.3 (inferred)Not explicitly statedESI+
Remdesivir-¹³C₆609.3206.0ESI+

Data compiled from multiple sources.[4][6][7]

Note: While specific fragmentation data for this compound was not explicitly found in the reviewed literature, the principles of mass spectrometry suggest its precursor ion would be approximately 4 Da higher than that of unlabeled Remdesivir. The fragmentation pattern is expected to be similar, with a corresponding mass shift in the fragments containing the deuterium labels. The use of Remdesivir-d5 and Remdesivir-¹³C₆ in the literature provides a strong basis for predicting the behavior of this compound.[4][5]

Experimental Protocols

This section details a generalized experimental protocol for the quantification of Remdesivir using a deuterated internal standard like this compound, based on established LC-MS/MS methods.[4][5][8]

Sample Preparation: Protein Precipitation

A simple and effective protein precipitation method is commonly employed for the extraction of Remdesivir from plasma samples.[4][8]

  • To 50 µL of plasma sample, add 100 µL of a precipitation solution (e.g., 30/70 (v/v) methanol/0.1M ZnSO₄(aq) or methanol) containing the internal standard (this compound).[4][9]

  • Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifuge the mixture at a high speed (e.g., 4000 g) for five minutes to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is typically achieved using a reversed-phase C18 column.[4][8]

  • Column: A C18 column (e.g., Phenomenex® Synergi™ HPLC Fusion-RP, Kinetex® Polar C18) is suitable for retaining and separating Remdesivir from endogenous plasma components.[4][5]

  • Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol) is commonly used.[8]

  • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.[8]

  • Column Temperature: The column is often maintained at a constant temperature (e.g., 35-50 °C) to ensure reproducible retention times.[8][10]

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is the standard for quantification.[8][11]

  • Ionization: Electrospray ionization in the positive mode (ESI+) is used to generate protonated molecular ions of Remdesivir and its internal standard.[8]

  • Detection: The mass spectrometer is set to monitor specific precursor-to-product ion transitions (MRM) for both the analyte and the internal standard to ensure selectivity and sensitivity.[7] For Remdesivir, common transitions include m/z 603.3 → 200.0 and 603.3 → 229.0.[4] For a deuterated internal standard like Remdesivir-¹³C₆, the transition m/z 609.3 → 206.0 is used.[4]

Visualizations

The following diagrams illustrate key aspects of Remdesivir's analysis and mechanism of action.

Experimental Workflow

experimental_workflow plasma Plasma Sample (with Remdesivir) is Add Internal Standard (this compound) plasma->is precip Protein Precipitation (e.g., Methanol) is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Analysis (Quantification) ms->data

Caption: A typical experimental workflow for the quantification of Remdesivir in plasma using LC-MS/MS.

Inferred Fragmentation of Remdesivir

fragmentation_pathway parent Remdesivir [M+H]⁺ m/z 603.3 frag1 Fragment 1 m/z 402.2 parent->frag1 Loss of C₁₂H₁₄N₂O₃P frag2 Fragment 2 m/z 200.0 parent->frag2 Cleavage frag3 Fragment 3 m/z 229.0 parent->frag3 Cleavage

Caption: Inferred major fragmentation pathways of the Remdesivir precursor ion in positive ESI mode.

Remdesivir's Mechanism of Action: A Simplified Signaling Pathway

mechanism_of_action remdesivir Remdesivir (Prodrug) cell_entry Enters Host Cell remdesivir->cell_entry metabolism Metabolized to Active Triphosphate Form (GS-443902) cell_entry->metabolism rdRp Viral RNA-dependent RNA Polymerase (RdRp) metabolism->rdRp Competes with ATP incorporation Incorporation into Nascent Viral RNA rdRp->incorporation termination Delayed Chain Termination incorporation->termination inhibition Inhibition of Viral Replication termination->inhibition

Caption: Simplified pathway illustrating the mechanism of action of Remdesivir in inhibiting viral replication.[12][13]

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric properties of this compound and its application in quantitative bioanalysis. The provided data and protocols offer a starting point for the development and validation of robust analytical methods. The visualizations aim to clarify complex workflows and mechanisms, serving as a valuable resource for researchers in the field of drug development and virology. While specific data for the d4 analog is inferred, the principles and methodologies outlined are directly applicable and can be adapted for its use as an internal standard.

References

Methodological & Application

Application Note: Quantitative Analysis of Remdesivir in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Remdesivir in human plasma. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, Remdesivir-d4, is employed. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable measurement of Remdesivir concentrations. The validation parameters demonstrate excellent linearity, accuracy, and precision, meeting the criteria set by regulatory guidelines.[1][2][3]

Introduction

Remdesivir (GS-5734) is a nucleotide analog prodrug with broad-spectrum antiviral activity.[4][5] It has been a critical therapeutic agent, notably as the first antiviral drug approved by the U.S. Food and Drug Administration (FDA) for the treatment of COVID-19.[1][5] The drug functions by inhibiting the viral RNA-dependent RNA polymerase (RdRp), which is essential for viral replication.[5][6][7] Given its clinical significance, a validated bioanalytical method is crucial for studying its pharmacokinetics, establishing therapeutic dose ranges, and ensuring patient safety.[1][8] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and effectively corrects for variations in sample preparation, matrix effects, and instrument response.[9]

Mechanism of Action

Remdesivir is a prodrug that must be metabolized within the host cell to its active form.[7] Upon entering the cell, it is converted first to an alanine metabolite and then through subsequent phosphorylation steps to the active nucleoside triphosphate analog (GS-443902).[7][10] This active form mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA strand by the viral RdRp enzyme.[5][11][12] The incorporation of the Remdesivir analog into the RNA chain results in delayed chain termination, effectively halting viral genome replication.[7]

Remdesivir_Mechanism Remdesivir Mechanism of Action cluster_cell Host Cell cluster_virus Viral Replication RDV_in Remdesivir (Prodrug) Met1 Alanine Metabolite (GS-704277) RDV_in->Met1 Hydrolysis Met2 Monophosphate Form Met1->Met2 Phosphorylation Active Active Triphosphate (GS-443902) Met2->Active Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active->RdRp Binds to RdRp (ATP Mimic) Inhibition Delayed Chain Termination RdRp->Inhibition Incorporation into Viral RNA RDV_out Remdesivir (Extracellular) RDV_out->RDV_in Cellular Uptake Workflow Quantitative Analysis Workflow sample 1. Plasma Sample (Calibrator, QC, or Unknown) spike 2. Spike with IS (this compound) sample->spike ppt 3. Protein Precipitation (Acetonitrile) spike->ppt centrifuge 4. Centrifugation ppt->centrifuge supernatant 5. Supernatant Transfer centrifuge->supernatant inject 6. LC-MS/MS Injection supernatant->inject process 7. Data Acquisition & Processing inject->process quantify 8. Quantification (Peak Area Ratio vs. Conc.) process->quantify

References

Application Note & Protocol: Quantification of Remdesivir in Plasma using Remdesivir-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Remdesivir is a broad-spectrum antiviral medication that has been utilized in the treatment of viral infections, most notably COVID-19.[1] It is a nucleotide analog prodrug that inhibits viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA transcription.[1][2] Accurate quantification of Remdesivir in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed protocol for the determination of Remdesivir in plasma using a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Remdesivir-d4 as an internal standard (IS). While this protocol specifically mentions this compound, methodologies using other deuterated or 13C-labeled internal standards such as Remdesivir-²H5 are also well-established and follow similar principles.[3][4]

Principle of the Method

This method employs protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of Remdesivir and its deuterated internal standard, this compound. Detection and quantification are achieved using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the bioanalytical method, compiled from various validated assays.[3][5]

Table 1: LC-MS/MS Method Parameters

ParameterValue
Liquid Chromatography
ColumnInertsil ODS (150x4.6mm, 3.5µm) or equivalent C18 column
Mobile Phase50:50 (v/v) Acetonitrile and 0.1% Triethylamine in Water
Flow Rate1.0 mL/min
Injection Volume10 µL
Column TemperatureAmbient
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Remdesivir)To be optimized, expected around m/z 603.2 → 402.2
MRM Transition (this compound)To be optimized, expected around m/z 607.2 → 406.2
Collision Energy (CE)To be optimized for each transition
Dwell TimeTo be optimized, typically 100-200 ms

Note: Specific MRM transitions and collision energies for this compound should be determined by direct infusion of the standard into the mass spectrometer. The provided values are estimates based on the parent compound and other isotopic labels.[3]

Table 2: Method Validation Parameters

ParameterValueReference
Linearity Range1 - 20 ng/mL in rat plasma
0.5 - 5000 ng/mL in human plasma (using Remdesivir-²H5)[3]
LLOQ1 ng/mL in rat plasma
0.5 ng/mL in human plasma (using Remdesivir-²H5)[3]
Inter-day Precision (%CV)< 15%
Inter-day Accuracy (%)85 - 115%
Recovery> 85%

Experimental Protocols

Materials and Reagents
  • Remdesivir analytical standard

  • This compound internal standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Formic Acid (LC-MS grade)

  • Triethylamine (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Control plasma (e.g., human, rat) with appropriate anticoagulant (e.g., K2EDTA, Heparin)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Preparation of Stock and Working Solutions
  • Remdesivir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Remdesivir in DMSO or methanol to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the Remdesivir stock solution.

  • Working Solutions: Prepare serial dilutions of the Remdesivir stock solution in 50:50 acetonitrile/water to create working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 10 ng/mL): Dilute the this compound stock solution with acetonitrile to the desired final concentration.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for blanks, calibration standards, QCs, and unknown samples.

  • To 50 µL of plasma in each tube, add 150 µL of the Internal Standard Working Solution in acetonitrile. This high ratio of organic solvent to plasma facilitates protein precipitation.

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a portion of the supernatant (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis
  • Equilibrate the LC-MS/MS system with the mobile phase until a stable baseline is achieved.

  • Set up the instrument parameters as detailed in Table 1.

  • Create a sequence table including blanks, calibration curve standards, QC samples, and unknown samples.

  • Initiate the analysis.

Data Analysis
  • Integrate the peak areas for Remdesivir and this compound for all samples.

  • Calculate the peak area ratio of Remdesivir to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.

  • Determine the concentration of Remdesivir in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of Workflow and Mechanism

To aid in the understanding of the experimental process and the drug's mechanism of action, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) vortex Vortex Mix plasma->vortex is_solution IS Solution (this compound in ACN, 150 µL) is_solution->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcinject Inject into LC-MS/MS supernatant->lcinject lc Liquid Chromatography (Separation) lcinject->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms data Data Processing ms->data

Caption: Bioanalytical workflow for Remdesivir quantification.

G cluster_1 Remdesivir Remdesivir (Prodrug) Cell Host Cell Remdesivir->Cell Enters Metabolism Metabolic Activation Active_Form Remdesivir Triphosphate (Active Metabolite) Metabolism->Active_Form Phosphorylation Viral_RNA_Polymerase Viral RNA-dependent RNA Polymerase (RdRp) Active_Form->Viral_RNA_Polymerase Competes with ATP Inhibition Inhibition Viral_Replication Viral RNA Replication Viral_RNA_Polymerase->Viral_Replication Mediates Inhibition->Viral_Replication Blocks

Caption: Mechanism of action of Remdesivir.

References

The Role of Remdesivir-d4 in Advancing Pharmacokinetic Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Remdesivir-d4, a deuterated form of the antiviral drug Remdesivir, serves as a critical tool in pharmacokinetic (PK) studies. As a stable isotope-labeled internal standard (SIL-IS), it is indispensable for accurate and precise quantification of Remdesivir in biological matrices. This document provides detailed application notes, experimental protocols, and data summaries to guide the use of this compound in pharmacokinetic research, ensuring reliable and reproducible results for drug development and clinical monitoring.

Application Notes

The Principle of Stable Isotope Dilution Mass Spectrometry

In pharmacokinetic analysis, particularly using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), quantification relies on comparing the instrument's response to the analyte (Remdesivir) with that of an internal standard. An ideal internal standard should behave identically to the analyte during sample preparation and analysis but be distinguishable by the mass spectrometer.[1]

This compound is chemically identical to Remdesivir, ensuring it co-elutes chromatographically and experiences the same effects from the sample matrix, such as ion suppression or enhancement.[][3] However, its increased mass due to the deuterium atoms allows the mass spectrometer to detect it separately from the unlabeled drug.[1] By adding a known amount of this compound to every sample, it serves as a robust internal control, correcting for variations in sample extraction recovery, injection volume, and instrument response.[][3][4] This stable isotope dilution technique is considered the gold standard for quantitative bioanalysis, significantly improving the accuracy and precision of pharmacokinetic data.[5]

Bioanalytical Method Overview

The quantification of Remdesivir and its primary metabolites, GS-441524 and GS-704277, in biological samples like human plasma is typically achieved through validated LC-MS/MS methods.[6][7] These methods involve a straightforward sample preparation step, usually protein precipitation, followed by chromatographic separation and mass spectrometric detection.[5][8] this compound is added early in the sample preparation process to ensure it accounts for any analyte loss throughout the procedure. The use of deuterated analogs, such as Remdesivir-d5, has also been successfully implemented for this purpose.[6]

Due to the instability of Remdesivir in plasma, sample handling is critical. It is recommended to acidify plasma samples with formic acid immediately after collection to prevent degradation.[7] Stability tests have shown that this treatment preserves the integrity of Remdesivir and its metabolites for extended periods, even during freeze-thaw cycles and long-term storage at -70°C.[7]

Pharmacokinetic Data Summary

Remdesivir is a prodrug administered intravenously that is rapidly metabolized.[9][10] It has a short plasma half-life, whereas its primary nucleoside metabolite, GS-441524, is cleared more slowly and accumulates with repeated dosing.[10][11] The following tables summarize key pharmacokinetic parameters of Remdesivir and its major metabolites from studies in human subjects.

Table 1: Single-Dose Pharmacokinetic Parameters of Remdesivir and Metabolites in Healthy Subjects

Analyte Dose Range (IV Infusion) Cmax (ng/mL) AUC (ng·h/mL) T½ (h) Reference
Remdesivir 3 - 225 mg 57.5 - 4420 67.1 - 5260 ~1 [9]
GS-441524 150 mg 145 2229 ~27 [11]

| GS-704277 | 150 mg | 246 | 462 | ~1.3 |[11] |

Table 2: Pharmacokinetic Parameters of Remdesivir and GS-441524 in Hospitalized COVID-19 Patients

Analyte Dosing Regimen T½ (h) Key Finding Reference
Remdesivir Standard 0.48 Highly variable pharmacokinetics [12][13]

| GS-441524 | Standard | 26.6 | Clearance is dependent on renal function (eGFR) |[12][13] |

Key Experimental Protocols

Protocol 1: Quantification of Remdesivir in Human Plasma via LC-MS/MS

This protocol describes a general procedure for the quantitative analysis of Remdesivir in human plasma using this compound as an internal standard.

1. Materials and Reagents

  • Remdesivir analytical standard

  • This compound (or other deuterated analog) analytical standard

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well extraction plates

  • Centrifuge

2. Preparation of Standards and Internal Standard (IS) Working Solution

  • Stock Solutions: Prepare individual stock solutions of Remdesivir and this compound in a suitable solvent like methanol or DMSO at a concentration of 1 mg/mL.

  • Calibration Standards & Quality Controls (QCs): Serially dilute the Remdesivir stock solution with a mixture of methanol and water to prepare working solutions. Spike these into blank human plasma to create an 8- to 11-point calibration curve (e.g., 0.5 to 5000 ng/mL) and at least three levels of QC samples (low, mid, high).[6]

  • IS Working Solution: Dilute the this compound stock solution to a final concentration of approximately 100-200 ng/mL in a methanol/water mixture.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma samples, calibration standards, or QC samples into a 96-well extraction plate.

  • To each well (except for blank matrix), add 50 µL of the IS Working Solution. To the blank matrix well, add 50 µL of the methanol/water mixture.[7]

  • Add 200 µL of acetonitrile (containing 0.1% formic acid) to all wells to precipitate plasma proteins.

  • Seal the plate and vortex for approximately 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Conditions

  • LC System: UPLC or HPLC system.

  • Column: A reversed-phase column, such as a Phenomenex Synergi Fusion-RP (100 × 2 mm, 4 µm) or an Acquity UPLC HSS T3 (2.1 × 50 mm, 1.8 μm), is suitable.[6][7]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: Develop a gradient to separate Remdesivir from its metabolites and endogenous plasma components. A typical run time is 3-5 minutes.[7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Remdesivir and this compound. These must be optimized for the specific instrument being used.

5. Data Analysis

  • Integrate the peak areas for both the analyte (Remdesivir) and the internal standard (this compound).

  • Calculate the peak area ratio (Remdesivir/Remdesivir-d4).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Use a weighted (e.g., 1/x²) linear regression.[6]

  • Determine the concentration of Remdesivir in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Remdesivir_Metabolism cluster_extracellular Plasma cluster_intracellular Target Cell RDV Remdesivir (Prodrug) GS704277 GS-704277 (Alanine Metabolite) RDV->GS704277 Hydrolysis RDV_in Remdesivir RDV->RDV_in Cellular Uptake GS441524 GS-441524 (Nucleoside Metabolite) GS704277->GS441524 Metabolism MetX Alanine Intermediate (MetX / GS-704277) RDV_in->MetX CES1 / CatA NMP Nucleoside Monophosphate (NMP) MetX->NMP HINT1 NDP Nucleoside Diphosphate (NDP) NMP->NDP Kinases GS441524_in GS-441524 NMP->GS441524_in Dephosphorylation NTP Active Triphosphate (NTP / GS-443902) NDP->NTP Kinases NTP->NTP

Caption: Metabolic activation pathway of Remdesivir.

PK_Workflow cluster_study Clinical Phase cluster_lab Bioanalytical Phase cluster_data Data Analysis Phase admin Drug Administration (Remdesivir) sampling Biological Sample Collection (e.g., Plasma) admin->sampling spike Spike with Internal Standard (this compound) sampling->spike prep Sample Preparation (Protein Precipitation) spike->prep analysis LC-MS/MS Analysis prep->analysis quant Quantification (Peak Area Ratios) analysis->quant pk_model Pharmacokinetic Modeling (Cmax, AUC, T½) quant->pk_model report Report Generation pk_model->report

Caption: Experimental workflow for a pharmacokinetic study.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Remdesivir Using Remdesivir-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of remdesivir in biological matrices, primarily human plasma, for therapeutic drug monitoring (TDM). The use of a stable isotope-labeled internal standard, such as Remdesivir-d4 or its deuterated analogs, is crucial for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for TDM.[1]

Introduction

Remdesivir (GS-5734) is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of viruses, including coronaviruses like SARS-CoV-2.[2] It is a phosphoramidate prodrug of a nucleoside analog (GS-441524) that inhibits viral RNA-dependent RNA polymerase (RdRp), thereby targeting the viral genome replication process.[2][3] Given the significant inter-patient variability in drug levels, therapeutic drug monitoring of remdesivir and its primary metabolite, GS-441524, is important to ensure efficacy and avoid potential toxicity.[4] LC-MS/MS methods utilizing a stable isotope-labeled internal standard, such as this compound, offer the necessary sensitivity, selectivity, and accuracy for this purpose.[5]

Mechanism of Action

Remdesivir is a prodrug that is metabolized within host cells to its active form, an adenosine triphosphate (ATP) analog. This active metabolite acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp).[3] When incorporated into the nascent viral RNA strand, it leads to delayed chain termination, thereby inhibiting viral replication.[3]

Remdesivir_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Remdesivir Remdesivir (Prodrug) Metabolite GS-441524 (Monophosphate) Remdesivir->Metabolite Metabolism Active_Metabolite Active Nucleoside Triphosphate (NTP) Analog Metabolite->Active_Metabolite Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Incorporation into nascent RNA RNA_Replication Viral RNA Replication Chain_Termination Delayed Chain Termination RdRp->Chain_Termination Inhibition

Caption: Mechanism of action of Remdesivir.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated LC-MS/MS assays for the determination of remdesivir. These assays commonly use a deuterated analog of remdesivir as an internal standard.

Table 1: LC-MS/MS Method Parameters for Remdesivir Quantification

ParameterMethod 1Method 2Method 3
Internal Standard Remdesivir-d5Dapivirine-d11Remdesivir-13C6
Linearity Range (ng/mL) 0.5 - 50000.0375 - 1354 - 4000
LLOQ (ng/mL) 0.50.03754
ULOQ (ng/mL) 50001354000
Intra-day Precision (%CV) < 5.2%Not Reported< 6.6%
Inter-day Precision (%CV) < 9.8%Not Reported< 6.6%
Accuracy Within ±15%Not ReportedWithin ±11.5%
Extraction Recovery 77%Not ReportedNot Reported
Matrix Human PlasmaHuman SerumHuman Plasma
Reference [6][7][4][8]

Table 2: LC-MS/MS Method Parameters for GS-441524 (Metabolite) Quantification

ParameterMethod 1Method 2
Linearity Range (ng/mL) 0.375 - 13502 - 2000
LLOQ (ng/mL) 0.3752
ULOQ (ng/mL) 13502000
Intra-day Precision (%CV) Not Reported< 6.6%
Inter-day Precision (%CV) Not Reported< 6.6%
Accuracy Not ReportedWithin ±11.5%
Matrix Human SerumHuman Plasma
Reference [4][8]

Experimental Protocols

This section provides a representative protocol for the quantification of remdesivir in human plasma using LC-MS/MS with this compound (or a suitable deuterated analog) as an internal standard. This protocol is a synthesis of methodologies reported in the literature.[6][9][10]

Materials and Reagents
  • Remdesivir analytical standard

  • This compound (or other deuterated analog) internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, such as Phenomenex Synergi Fusion-RP)[6]

  • Microcentrifuge

  • Vortex mixer

  • Calibrated pipettes

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare stock solutions of remdesivir and the internal standard (e.g., this compound) in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the remdesivir stock solution to create working solutions for calibration standards and quality control samples.

  • Calibration Standards: Spike blank human plasma with the appropriate working solutions to create a calibration curve with at least 6-8 non-zero concentration levels. The range should encompass the expected therapeutic concentrations.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.[11]

  • Add 250 µL of precipitation reagent (e.g., acetonitrile or a mixture of methanol and acetonitrile).[9][11]

  • Vortex the mixture for 30 seconds to precipitate proteins.[11]

  • Centrifuge at high speed (e.g., 15,000 x g) for 5 minutes.[11]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard (this compound) Plasma->Add_IS Add_Precip Add Precipitation Reagent (e.g., Acetonitrile) Add_IS->Add_Precip Vortex Vortex (30 sec) Add_Precip->Vortex Centrifuge Centrifuge (5 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Transfer Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography MS_Detection Mass Spectrometric Detection (MRM Mode) Chromatography->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for sample analysis.

LC-MS/MS Conditions
  • Chromatographic Column: A C18 reversed-phase column is commonly used.[9]

  • Mobile Phase: A gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is typical.[9]

  • Flow Rate: A flow rate of 0.4 mL/min is a common starting point.[9]

  • Injection Volume: Typically 5-10 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).[9]

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for remdesivir and the internal standard need to be optimized on the specific mass spectrometer being used.

Table 3: Example MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Remdesivir 603.2402.1
Remdesivir-d5 608.2402.1
GS-441524 292.1175.1

Note: These are example transitions and should be optimized for the instrument in use.

Data Analysis

Quantification is performed by constructing a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. The concentration of remdesivir in the unknown samples is then determined from this curve.

Clinical Monitoring

  • Dosing: The recommended dose of remdesivir for adults and pediatric patients hospitalized with COVID-19 is a loading dose of 200 mg intravenously on day 1, followed by a maintenance dose of 100 mg intravenously once daily.[2][12]

  • Monitoring: It is recommended to perform baseline and daily monitoring of renal and hepatic function (UECs, LFTs).[13][14] Remdesivir should be discontinued if the estimated glomerular filtration rate (eGFR) falls below 30 mL/min or if there are significant elevations in liver enzymes.[13]

Conclusion

The LC-MS/MS methods described, utilizing this compound or other deuterated analogs as an internal standard, provide a robust and reliable approach for the therapeutic drug monitoring of remdesivir. These assays are essential for optimizing patient therapy, minimizing potential toxicities, and furthering our understanding of the pharmacokinetics of this important antiviral agent.

References

Advanced Sample Preparation Techniques for the Bioanalysis of Remdesivir-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols and comparative data on the most common sample preparation techniques for the quantification of Remdesivir-d4 in biological matrices. The methodologies outlined herein are crucial for researchers and scientists engaged in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications involving Remdesivir.

Introduction

Remdesivir is a nucleotide analog prodrug with broad-spectrum antiviral activity.[1] Accurate and reliable quantification of Remdesivir and its deuterated internal standard, this compound, in biological samples is paramount for clinical and preclinical research. Effective sample preparation is a critical first step to remove interfering substances from the biological matrix, concentrate the analyte, and ensure the accuracy and sensitivity of subsequent analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document details three widely used sample preparation techniques: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.

Comparative Quantitative Data

The selection of a sample preparation method often depends on the desired balance between recovery, cleanliness of the extract, and throughput. The following table summarizes key quantitative parameters for the described techniques to aid in method selection.

Sample Preparation TechniqueAnalyte(s)MatrixRecovery (%)Lower Limit of Quantification (LLOQ)Citation(s)
Protein Precipitation RemdesivirHuman Plasma~77%0.5 ng/mL[2]
Remdesivir, GS-441524Human PlasmaNot Specified1 µg/L (Remdesivir), 5 µg/L (GS-441524)[3]
Remdesivir, Favipiravir, DexamethasoneHuman Plasma86.83% (Remdesivir)0.1 µg/mL[4]
Liquid-Liquid Extraction RemdesivirRat PlasmaNot Specified1 ng/mL[5]
RemdesivirHuman Plasma90.79–116.74%1 ng/mL (UHPLC-MS/MS)[6]
Solid-Phase Extraction (SPE) Methylprednisolone (example)Exhaled Breath Condensate96.0%0.001 µg/mL[7][8]

Note: Recovery and LLOQ values can vary depending on the specific protocol, instrumentation, and laboratory conditions. The data presented here are for comparative purposes.

Experimental Protocols and Workflows

Protein Precipitation

Protein precipitation is a straightforward and rapid method for removing proteins from plasma or serum samples. It is a widely used technique due to its simplicity and high-throughput potential.[9][10]

Protocol:

  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., human plasma) into a clean microcentrifuge tube.

  • Addition of Internal Standard: Spike the sample with the appropriate volume of this compound internal standard solution.

  • Precipitating Agent Addition: Add 300 µL of a precipitating agent, such as ice-cold methanol or acetonitrile containing an internal standard.[3][11] Some protocols may use 1% formic acid in acetonitrile.[2]

  • Vortexing: Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[12]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a well plate for analysis.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase to concentrate the sample.

  • Analysis: Inject an aliquot of the supernatant or the reconstituted sample into the LC-MS/MS system.

Experimental Workflow:

A Sample Aliquoting (100 µL Plasma) B Add Internal Standard (this compound) A->B C Add Precipitating Agent (e.g., 300 µL Acetonitrile) B->C D Vortex (30 seconds) C->D E Centrifuge (10,000 rpm, 10 min) D->E F Transfer Supernatant E->F G Evaporation & Reconstitution (Optional) F->G H LC-MS/MS Analysis F->H G->H

Caption: Protein Precipitation Workflow for this compound Analysis.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes from interferences by partitioning them between two immiscible liquid phases. This technique generally yields a cleaner extract compared to protein precipitation.

Protocol:

  • Sample Aliquoting: Pipette a defined volume of the biological sample (e.g., 50 µL of human plasma) into a clean tube.[6]

  • Addition of Internal Standard: Add the this compound internal standard.

  • pH Adjustment (Optional): Adjust the pH of the sample to optimize the extraction efficiency.

  • Addition of Extraction Solvent: Add a larger volume of a water-immiscible organic solvent (e.g., 500 µL of acetonitrile).[6]

  • Vortexing/Mixing: Vortex the mixture for an extended period (e.g., 2 minutes) to facilitate the transfer of the analyte into the organic phase.[6] Some methods may employ vortex-assisted salt-induced LLE by adding a salt like ammonium sulfate.[6]

  • Phase Separation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the organic layer containing the analyte to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

  • Analysis: Inject the reconstituted sample into the analytical instrument.

Experimental Workflow:

A Sample Aliquoting (e.g., 50 µL Plasma) B Add Internal Standard (this compound) A->B C Add Extraction Solvent (e.g., 500 µL Acetonitrile) B->C D Vortex/Mix (2 minutes) C->D E Centrifuge for Phase Separation D->E F Transfer Organic Layer E->F G Evaporate to Dryness F->G H Reconstitute in Mobile Phase G->H I LC-MS/MS Analysis H->I

Caption: Liquid-Liquid Extraction Workflow for this compound Analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that can provide the cleanest extracts, leading to reduced matrix effects and improved sensitivity. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.

Protocol:

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., C18) by passing a specific volume of a conditioning solvent (e.g., methanol) through it.

  • Cartridge Equilibration: Equilibrate the cartridge with a solvent similar in composition to the sample matrix (e.g., water or a buffered solution).

  • Sample Loading: Load the pre-treated biological sample (e.g., plasma diluted with a buffer) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove unretained interferences while the analyte remains bound to the sorbent.

  • Elution: Elute the analyte of interest from the cartridge using a strong solvent (e.g., acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

  • Analysis: Inject the final sample into the LC-MS/MS system.

Experimental Workflow:

A SPE Cartridge Conditioning B Cartridge Equilibration A->B C Sample Loading B->C D Washing Step C->D E Analyte Elution D->E F Evaporation & Reconstitution E->F G LC-MS/MS Analysis F->G

Caption: Solid-Phase Extraction Workflow for this compound Analysis.

Conclusion

The choice of sample preparation technique for this compound analysis is a critical decision that impacts the quality and reliability of the resulting data. Protein precipitation offers speed and simplicity, making it suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner sample at the cost of being more labor-intensive. Solid-phase extraction delivers the highest level of sample cleanup and is ideal for methods requiring maximum sensitivity and specificity. The protocols and comparative data provided in this application note serve as a comprehensive guide for researchers to select and implement the most appropriate sample preparation strategy for their specific bioanalytical needs.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Remdesivir and its Deuterated Analog for Pharmacokinetic and Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous separation and quantification of the antiviral drug Remdesivir and its deuterated internal standard, Remdesivir-d4. The developed protocol offers a robust and sensitive analytical solution for researchers in drug development and clinical pharmacology engaged in pharmacokinetic, pharmacodynamic, and drug metabolism studies of Remdesivir. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, ensuring reliable data for critical research applications.

Introduction

Remdesivir is a nucleotide analog prodrug with broad-spectrum antiviral activity, notably utilized in the treatment of COVID-19.[1][2] Accurate quantification of Remdesivir in biological matrices is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.[3] This document provides a detailed protocol for the chromatographic separation of Remdesivir and this compound, suitable for high-throughput analysis in a research setting.

Experimental Protocols

Preparation of Stock and Working Solutions

Master stock solutions of Remdesivir and this compound (or a suitable deuterated analog like Remdesivir-²H5) are prepared in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.[3] Working stock solutions are then prepared by serially diluting the master stock solution with DMSO to achieve a range of concentrations for the calibration curve and quality control (QC) samples.[3] The internal standard working solution is prepared by diluting the this compound master stock in acetonitrile containing 1% formic acid to a final concentration of 0.5 ng/mL.[3] All stock solutions should be stored at -80°C when not in use.[3]

Sample Preparation

Sample preparation from biological matrices, such as human plasma, is achieved through protein precipitation. This simple and effective method is suitable for high-throughput analysis.

Protocol:

  • To 50 µL of plasma sample, add 200 µL of the internal standard working solution (0.5 ng/mL this compound in acetonitrile with 1% formic acid).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Chromatographic Conditions

The chromatographic separation is performed using a reverse-phase HPLC or UHPLC system coupled to a tandem quadrupole mass spectrometer. The conditions outlined below have been shown to provide excellent separation and peak shape for both Remdesivir and its deuterated analog.

Table 1: Chromatographic Conditions

ParameterCondition
Column Phenomenex® Synergi™ HPLC Fusion-RP (100 × 2 mm, 4 µm)[3][4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid[5]
Gradient Elution See Table 2
Flow Rate 0.5 mL/min[3]
Injection Volume 5 µL
Column Temperature 40°C
Run Time Approximately 4 minutes

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.0595
2.5595
2.6955
4.0955
Mass Spectrometry Conditions

A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used for detection and quantification.

Table 3: Mass Spectrometry Parameters

ParameterRemdesivirThis compound (²H5)
Ionization Mode ESI PositiveESI Positive
Primary MRM Transition (m/z) 603.2 → 200.1[3]607.9 → 204.9[3]
Secondary MRM Transition (m/z) 603.2 → 402.2[3]607.9 → 406.9[3]
Collision Energy (Primary) 38 V[3]40 V[3]
Collision Energy (Secondary) 12 V[3]14 V[3]

Data Presentation

The developed method demonstrates excellent performance for the quantification of Remdesivir in human plasma. The assay was validated according to regulatory guidelines and exhibited a wide linear range with high precision and accuracy.

Table 4: Quantitative Performance Data

ParameterValue
Linear Range 0.5 - 5000 ng/mL[3]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[3]
Within-Run Precision (%CV) < 5.2%[3]
Between-Run Precision (%CV) < 9.8%[3]
Extraction Efficiency ~77%[3]
Matrix Effect ~123%[3]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for the chromatographic separation and quantification of Remdesivir and this compound.

experimental_workflow cluster_prep Sample Preparation Steps prep Sample Preparation hplc HPLC Separation prep->hplc Inject Supernatant ms MS/MS Detection hplc->ms Eluent Transfer data Data Analysis ms->data Signal Acquisition plasma Plasma Sample add_is Add Internal Standard plasma->add_is precip Protein Precipitation add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant

Caption: Experimental workflow for Remdesivir and this compound analysis.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the simultaneous quantification of Remdesivir and its deuterated internal standard. The protocol is well-suited for researchers in the fields of pharmacology and drug development who require accurate and precise measurements of Remdesivir concentrations in biological matrices for pharmacokinetic and other related studies.

References

Application Notes and Protocols for the Detection of Remdesivir-d4 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Remdesivir using a deuterated internal standard, specifically focusing on the mass spectrometry parameters for Remdesivir-d4. The methodologies outlined below are based on established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Introduction

Remdesivir (GS-5734) is a nucleotide analog prodrug with broad-spectrum antiviral activity.[1][2] Accurate and sensitive quantification of Remdesivir in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and therapeutic drug monitoring studies.[1][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by mass spectrometry as it corrects for matrix effects and variations in sample processing.[4] These notes provide the necessary parameters and a detailed protocol for the detection of Remdesivir using a deuterated analog as an internal standard.

Mass Spectrometry Parameters

The following table summarizes the key mass spectrometry parameters for the detection of Remdesivir and its deuterated internal standard. The parameters for the deuterated standard are based on published data for Remdesivir-d5, which are directly applicable to this compound with a minor adjustment to the precursor ion mass.[1] The instrument settings were optimized for a Waters Xevo® TQ-S micro tandem quadrupole mass spectrometer but can be adapted for other similar instruments.[1]

Table 1: Mass Spectrometry Parameters for Remdesivir and Deuterated Internal Standard [1]

ParameterRemdesivirRemdesivir-d5 (Internal Standard)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Precursor Ion (m/z) 603.2607.9
Product Ion 1 (Quantifier, m/z) 200.1204.9
Collision Energy 1 (V) 3840
Product Ion 2 (Qualifier, m/z) 402.2406.9
Collision Energy 2 (V) 1214
Cone Voltage (V) 3612
Capillary Voltage (kV) 2.02.0
Source Temperature (°C) 150150
Desolvation Temperature (°C) 450450

Experimental Workflow

The overall experimental workflow for the quantification of Remdesivir in human plasma is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample add_is Add this compound Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile with 1% Formic Acid) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge evaporation Evaporation (Nitrogen Stream) vortex_centrifuge->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation Liquid Chromatography Separation reconstitution->lc_separation ms_detection Tandem Mass Spectrometry Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Remdesivir Concentration calibration_curve->quantification

Caption: Experimental workflow for Remdesivir quantification.

Detailed Experimental Protocols

Materials and Reagents
  • Remdesivir analytical standard

  • This compound (or other deuterated analog) internal standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Dimethyl sulfoxide (DMSO)

Standard and Internal Standard Stock Solution Preparation[1]
  • Master Stock Solutions (1 mg/mL): Prepare separate master stock solutions of Remdesivir and this compound in DMSO.

  • Working Stock Solutions: Serially dilute the Remdesivir master stock solution with DMSO to prepare working stock solutions at various concentrations.

  • Internal Standard Working Solution: Dilute the this compound master stock solution in acetonitrile containing 1% formic acid (v/v) to a final concentration of 0.5 ng/mL.

Sample Preparation Protocol (Protein Precipitation)[1]
  • To 50 µL of plasma sample (calibrator, quality control, or unknown), add 200 µL of the internal standard working solution (0.5 ng/mL this compound in acetonitrile with 1% formic acid).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 15,000 x g for 5 minutes at room temperature.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitute the dried extract in 300 µL of 1% formic acid in acetonitrile (v/v).

  • Centrifuge the reconstituted sample for 5 minutes at 1800 RPM and 20°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

The following table details the liquid chromatography conditions for the separation of Remdesivir and its internal standard.

Table 2: Liquid Chromatography Parameters [1]

ParameterValue
LC System Waters ACQUITY UPLC H-Class®
Column Phenomenex® Synergi™ HPLC Fusion-RP, 100 × 2 mm, 4 µm
Column Temperature 35°C
Autosampler Temperature 6°C
Injection Volume 5 µL
Mobile Phase A 1% Formic acid in water (v/v)
Mobile Phase B 1% Formic acid in acetonitrile (v/v)
Flow Rate 0.25 - 0.5 mL/min
Gradient See Table 3

Table 3: Gradient Elution Program [1]

Time (min)Flow Rate (mL/min)% Mobile Phase B
Initial0.251
2.00.580
3.50.251
4.00.251

Data Analysis

Quantification is achieved by plotting the peak area ratio of the analyte (Remdesivir) to the internal standard (this compound) against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used to generate the calibration curve.

Conclusion

The provided mass spectrometry parameters and detailed protocols offer a robust framework for the sensitive and selective quantification of Remdesivir in biological matrices using a deuterated internal standard. Adherence to these guidelines will enable researchers to generate high-quality data for a variety of applications in drug development and clinical research.

References

Application Notes and Protocols for the Use of Remdesivir-d4 in Viral Replication Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Remdesivir-d4 in viral replication assays. Remdesivir, a nucleotide analogue prodrug, is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp) and has shown broad-spectrum antiviral activity.[1][2][3] Its deuterated analogue, this compound, serves as an invaluable tool, primarily as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the accurate quantification of Remdesivir and its metabolites in biological matrices during antiviral and pharmacokinetic studies.[4][5]

Mechanism of Action of Remdesivir

Remdesivir is a prodrug that, once inside the host cell, is metabolized into its active triphosphate form (RDV-TP).[6][7] This active metabolite mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RdRp.[6][7] The incorporation of RDV-TP leads to delayed chain termination, effectively halting viral genome replication.[1][8]

Remdesivir_Mechanism cluster_virus Viral Replication Remdesivir Remdesivir (Prodrug) Metabolites Metabolism to Active Triphosphate (RDV-TP) Remdesivir->Metabolites Enzymatic Conversion RDV_TP Remdesivir Triphosphate (RDV-TP) Metabolites->RDV_TP RdRp RNA-dependent RNA Polymerase (RdRp) RDV_TP->RdRp Competitive Inhibition with ATP Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA Growing Viral RNA RdRp->Nascent_RNA Termination Delayed Chain Termination Nascent_RNA->Termination Incorporation of RDV-TP

Caption: Mechanism of action of Remdesivir in inhibiting viral replication.

Application of this compound

This compound is a stable, isotopically labeled version of Remdesivir where four hydrogen atoms have been replaced by deuterium. This mass shift allows it to be distinguished from the unlabeled drug by mass spectrometry. Its primary application is as an internal standard (IS) in bioanalytical methods. When added to a biological sample at a known concentration, this compound co-purifies with the analyte of interest (Remdesivir) and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise quantification of Remdesivir.

Quantitative Data Summary

The antiviral activity of Remdesivir has been evaluated against a range of viruses, particularly coronaviruses. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are key metrics used to quantify its potency.

Virus Cell Line Assay Type EC50 / IC50 (µM) Reference
SARS-CoV-2 (2019-nCoV)Vero E6TCID500.22[9]
SARS-CoV-2 (Alpha Variant)Vero E6TCID500.21[9]
SARS-CoV-2 (Beta Variant)Vero E6TCID500.28[9]
SARS-CoV-2 (Gamma Variant)Vero E6TCID500.31[9]
SARS-CoV-2 (Delta Variant)Vero E6TCID500.32[9]
SARS-CoV-2 (Omicron Variant)Vero E6TCID500.35[9]
MERS-CoV-In vitro0.34[8]
SARS-CoV (Toronto 2)VeroCPE Assay2.2[8]
Human Coronavirus OC43Huh-7Anti-NP ELISA0.067[2]
Human Coronavirus 229EH1 HeLa-0.093[2]

Experimental Protocols

The following are detailed protocols for common viral replication assays used to evaluate the efficacy of antiviral compounds like Remdesivir. The integration of this compound is crucial for concurrent pharmacokinetic analysis.

Experimental_Workflow cluster_prep Preparation cluster_infection Infection and Treatment cluster_incubation Incubation cluster_analysis Analysis A Seed susceptible cells (e.g., Vero E6) in plates C Infect cells with virus (e.g., SARS-CoV-2) A->C B Prepare serial dilutions of Remdesivir D Treat infected cells with Remdesivir dilutions B->D C->D E Incubate for a defined period (e.g., 48-72 hours) D->E F Viral Replication Assay (Plaque Assay or qRT-PCR) E->F G LC-MS/MS Analysis of Supernatant/Lysate (with this compound IS) E->G

Caption: General experimental workflow for antiviral assays.

Protocol 1: Plaque Reduction Assay

This assay quantifies the number of infectious virus particles.

Materials:

  • Susceptible host cells (e.g., Vero E6)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Virus stock (e.g., SARS-CoV-2)

  • Remdesivir stock solution

  • Overlay medium (e.g., containing 0.6% Avicel or 1.2% Agarose in medium)[10]

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 6-well plates at a density to achieve a confluent monolayer (e.g., 1 x 10^6 cells/well) and incubate overnight at 37°C with 5% CO2.[1]

  • Compound Preparation: Prepare serial dilutions of Remdesivir in infection medium (e.g., DMEM with 2% FBS).

  • Infection: Aspirate the growth medium from the cells and wash with PBS. Infect the cell monolayer with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C.[10]

  • Treatment: Remove the virus inoculum and add the Remdesivir dilutions to the respective wells. Include a "no drug" control.

  • Overlay: Add the overlay medium to each well.[10] The semi-solid overlay restricts the spread of the virus, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.[7]

  • Fixation and Staining: Aspirate the overlay, fix the cells with formalin for at least 2 hours, and then stain with crystal violet.[1]

  • Plaque Counting: Wash the plates with water and count the number of plaques in each well. The percent reduction in plaques relative to the control is calculated to determine the EC50.

Protocol 2: Viral Yield Reduction Assay using qRT-PCR

This method quantifies the amount of viral RNA produced.

Materials:

  • Susceptible host cells (e.g., Vero E6)

  • Complete growth medium

  • Virus stock

  • Remdesivir stock solution

  • 96-well plates

  • RNA extraction kit

  • qRT-PCR reagents (primers, probes, master mix)

  • qRT-PCR instrument

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate to form a confluent monolayer.[11]

  • Compound Preparation: Prepare serial dilutions of Remdesivir.

  • Infection and Treatment: Infect the cells with the virus for 1 hour, then remove the inoculum and add the Remdesivir dilutions.[7]

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.[7][11]

  • Sample Collection: Collect the cell culture supernatant.

  • RNA Extraction: Extract viral RNA from the supernatant using a commercial RNA extraction kit.[12]

  • qRT-PCR: Perform qRT-PCR using primers and probes specific to a viral gene (e.g., the N gene for SARS-CoV-2).[12] A standard curve can be used to quantify the viral RNA copy number.

  • Data Analysis: Calculate the reduction in viral RNA levels in the treated samples compared to the untreated control to determine the EC50.

Protocol 3: Quantification of Remdesivir using LC-MS/MS with this compound Internal Standard

This protocol is performed on samples (supernatant or cell lysates) from the viral replication assays.

Materials:

  • Cell culture supernatant or cell lysate from the antiviral assay

  • This compound stock solution (as internal standard)

  • Acetonitrile with 1% formic acid (v/v)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To a defined volume of supernatant or cell lysate, add a known amount of this compound internal standard solution.[4]

    • Perform protein precipitation by adding cold acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Set the mass spectrometer to monitor the specific mass transitions for both Remdesivir and this compound.

  • Data Analysis:

    • Generate a calibration curve using known concentrations of Remdesivir spiked with the same amount of this compound.

    • Calculate the peak area ratio of Remdesivir to this compound for both the standards and the unknown samples.

    • Determine the concentration of Remdesivir in the experimental samples by interpolating from the calibration curve.

By integrating these protocols, researchers can simultaneously evaluate the antiviral efficacy of Remdesivir and quantify its concentration in the experimental system, providing a comprehensive understanding of its dose-response relationship and pharmacokinetic properties in an in vitro setting.

References

Application Note: In Vitro Antiviral Activity Assays Utilizing Remdesivir and its Deuterated Analog, Remdesivir-d4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Remdesivir (GS-5734) is a broad-spectrum antiviral agent recognized for its activity against a range of RNA viruses, including coronaviruses like SARS-CoV-2, the causative agent of COVID-19.[1][2] It is a nucleotide analogue prodrug that undergoes intracellular metabolism to its active form, which then interferes with viral replication.[2] The evaluation of its antiviral potency and cellular toxicity relies on robust and reproducible in vitro assays.

A critical component in the analytical aspect of drug development and research is the use of stable isotope-labeled internal standards. Remdesivir-d4 is a deuterated analog of Remdesivir, intended for use as an internal standard for the accurate quantification of Remdesivir and its metabolites by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] The use of such standards is essential for correcting sample-to-sample variations during sample preparation and analysis, thereby ensuring the accuracy of pharmacokinetic and drug metabolism studies. This document provides an overview of Remdesivir's mechanism of action, protocols for common in vitro antiviral assays, and the specific application of this compound in quantitative analysis.

Mechanism of Action of Remdesivir

Remdesivir is a phosphoramidate prodrug designed to enhance cell permeability.[1] Once inside the host cell, it is metabolized into its active nucleoside triphosphate form, GS-441524 triphosphate.[2][3] This active metabolite acts as an adenosine analog, competing with endogenous ATP for incorporation into nascent viral RNA strands by the viral RNA-dependent RNA polymerase (RdRp).[2][4] The incorporation of the Remdesivir analog into the growing RNA chain results in delayed chain termination, effectively halting viral genome replication.[2][5]

Remdesivir_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Metabolism & Action RDV Remdesivir (Prodrug) Met1 Alanine Metabolite (GS-704277) RDV->Met1 Enters Cell & Metabolized Met2 Monophosphate Form Met1->Met2 Phosphorylation Active GS-441524 Triphosphate (Active Form) Met2->Active Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active->RdRp Competes with ATP & Binds to RdRp Inhibition Delayed Chain Termination & Viral Replication Halts RdRp->Inhibition Incorporation into Nascent Viral RNA

Caption: Intracellular activation and mechanism of action of Remdesivir.

Quantitative Data Summary

The antiviral activity and cytotoxicity of Remdesivir have been evaluated across various cell lines. The 50% effective concentration (EC₅₀) represents the drug concentration required to inhibit viral activity by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI = CC₅₀/EC₅₀) indicates a more favorable safety profile.

Table 1: Antiviral Activity (EC₅₀) of Remdesivir against Coronaviruses

Cell Line Virus EC₅₀ (µM) Incubation (h) Assay Type Reference
Vero E6 SARS-CoV-2 0.77 - CPE Inhibition [6]
Vero E6 SARS-CoV-2 1.13 48 Viral RNA Yield [7]
Vero E6 SARS-CoV-2 0.137 24 Viral Yield Reduction [8]
Vero E6 SARS-CoV-2 0.750 48 Viral Yield Reduction [8]
Vero E6 2019-nCoV 2.17 72 Plaque Reduction [9]
Vero E6 SARS-CoV-2 Alpha 5.08 72 Plaque Reduction [9]
HAE (primary) SARS-CoV-2 0.0099 48 Viral Yield Reduction [8]
HAE (primary) SARS-CoV 0.069 - Viral Titer Reduction [3]
HAE (primary) MERS-CoV 0.074 - Viral Titer Reduction [3]
Calu-3 MERS-CoV 0.025 - Reporter Assay [8]

| Calu-3 | SARS-CoV-2 | 0.23 | 48 | Viral RNA Yield |[7] |

Table 2: Cytotoxicity (CC₅₀) of Remdesivir

Cell Line CC₅₀ (µM) Incubation (h) Assay Type Reference
Vero E6 >100 72 Cell Viability [9]
Huh7.5 15.2 48 CellTiter-Glo [7]
Calu-3 >100 48 CellTiter-Glo [7]
PSC-lung 32.7 48 CellTiter-Glo [7]
HAE (primary) >10 48 Cell Viability [8]
MT-4 69 - Cell Viability [10]

| HepG2 | 8.9 | - | Protein Synthesis |[10] |

Experimental Protocols

The following are generalized protocols for determining the in vitro antiviral activity of Remdesivir. Researchers should optimize these protocols for their specific cell lines, virus strains, and laboratory conditions. All work with live viruses like SARS-CoV-2 must be performed in a certified Biosafety Level 3 (BSL-3) laboratory.[11][12]

Antiviral_Assay_Workflow cluster_endpoints 7. Endpoint Measurement Start Start: Cell Culture (e.g., Vero E6) Seed 1. Seed Cells in 96-well plates Start->Seed Incubate1 2. Incubate Overnight (allow cells to adhere) Seed->Incubate1 PrepareDrug 3. Prepare Serial Dilutions of Remdesivir Incubate1->PrepareDrug Infect 4. Infect Cells with Virus (at a defined MOI) Incubate1->Infect AddDrug 5. Add Drug Dilutions to Infected Cells PrepareDrug->AddDrug Infect->AddDrug Incubate2 6. Incubate (24-72 hours) AddDrug->Incubate2 CPE CPE Inhibition Assay (Crystal Violet Staining) Incubate2->CPE Plaque Plaque Reduction Assay (Plaque Counting) Incubate2->Plaque qRT_PCR qRT-PCR Assay (Viral RNA Quantification) Incubate2->qRT_PCR Analysis 8. Data Analysis (Calculate EC₅₀ & CC₅₀) CPE->Analysis Plaque->Analysis qRT_PCR->Analysis

Caption: General experimental workflow for in vitro antiviral assays.

Protocol 1: Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from virus-induced death or morphological changes.

  • Cell Seeding: Seed Vero E6 cells (or other susceptible cell lines) into 96-well plates at a density of 1-2 x 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂.[13]

  • Compound Preparation: Prepare a series of 2-fold or 10-fold serial dilutions of Remdesivir in culture medium (e.g., DMEM with 2% FBS).

  • Infection and Treatment: Remove the culture medium from the cells. Add SARS-CoV-2 at a multiplicity of infection (MOI) of approximately 0.01.[13] Immediately after, add the prepared Remdesivir dilutions to the wells in triplicate. Include "virus only" (positive control) and "cells only" (negative control) wells.

  • Incubation: Incubate the plates for 3-4 days at 37°C with 5% CO₂ until significant CPE is observed in the virus control wells.[13]

  • Staining: Carefully add 50 µL of a solution containing 15% (w/v) formaldehyde and 0.1% (w/v) crystal violet to each well to simultaneously fix and stain the adherent cells.[13] Incubate for at least 30 minutes.

  • Readout: Gently wash the plates with water to remove excess stain and allow them to dry. Elute the stain by adding methanol to each well and read the optical density (OD) at ~570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration compared to the "cells only" control. Plot the values against the log of the drug concentration and use a non-linear regression model to determine the EC₅₀. A parallel plate without virus is run to determine the CC₅₀.

Protocol 2: Plaque Reduction Microneutralization Assay (PRMNT)

This assay quantifies the reduction in infectious virus particles.

  • Cell Seeding: Seed Vero E6 cells in 96-well plates to achieve a confluent monolayer on the day of infection (approx. 1 x 10⁴ cells/well seeded the day before).[14]

  • Compound and Virus Preparation: Prepare serial dilutions of Remdesivir. In a separate plate, mix the virus (to yield ~100-200 plaques/well) with the drug dilutions and incubate for 1 hour at 37°C.

  • Infection: Remove the medium from the cell plate and add the virus-drug mixtures to the wells. Incubate for 1 hour at 37°C to allow for viral adsorption.[14]

  • Overlay: After adsorption, remove the inoculum and overlay the cells with 100 µL of post-infection medium containing 1% Avicel or agarose mixed with the corresponding drug concentration.[14]

  • Incubation: Incubate for 24-72 hours at 37°C with 5% CO₂ to allow for plaque formation.[11][14]

  • Visualization: Fix the cells with 10% formalin.[14] Remove the overlay and stain with 0.1% crystal violet to visualize plaques.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the "virus only" control. Determine the EC₅₀ by plotting the percentage of inhibition against the log of the drug concentration.

Protocol 3: Viral RNA Quantification by qRT-PCR

This assay directly measures the effect of the drug on viral RNA replication.[11]

  • Seeding, Infection, and Treatment: Follow steps 1-3 from the CPE assay protocol.

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.[9][11]

  • Sample Collection: Collect the cell culture supernatant from each well.

  • RNA Extraction: Extract viral RNA from the supernatant using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) using primers and probes specific to a viral gene (e.g., the N gene for SARS-CoV-2).[9] Use a standard curve of known RNA copy numbers to quantify the viral load in each sample.

  • Analysis: Calculate the percentage inhibition of viral RNA replication for each drug concentration relative to the "virus only" control. Determine the EC₅₀ using non-linear regression analysis.

Application of this compound for Quantitative Analysis

This compound serves as an ideal internal standard for LC-MS/MS-based quantification of Remdesivir in biological matrices (e.g., plasma, cell lysates, or culture supernatant).[3][15] Its chemical properties are nearly identical to Remdesivir, ensuring it behaves similarly during extraction and ionization, but its mass is different due to the deuterium atoms, allowing it to be distinguished by the mass spectrometer.

LCMS_Workflow Start Start: Sample from In Vitro Assay (e.g., Cell Lysate) Spike 1. Spike with known amount of This compound (Internal Standard) Start->Spike Precipitate 2. Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge 3. Centrifuge to Pellet Debris Precipitate->Centrifuge Collect 4. Collect Supernatant Centrifuge->Collect Analyze 5. LC-MS/MS Analysis Collect->Analyze Quantify 6. Quantify Remdesivir (Ratio of Analyte to Standard) Analyze->Quantify

Caption: Workflow for quantitative analysis using this compound.

Protocol 4: Sample Preparation for LC-MS/MS Quantification
  • Sample Collection: Collect 50 µL of the sample (e.g., culture supernatant, cell lysate) from the in vitro experiment.

  • Internal Standard Spiking: Add a small volume of a stock solution of this compound at a known concentration to the sample.

  • Protein Precipitation: Add a protein precipitation agent, such as 3 volumes of ice-cold acetonitrile, to the sample to precipitate proteins.[15] Vortex vigorously.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins and cell debris.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new vial for analysis.

  • Analysis: Inject the sample into an LC-MS/MS system. The system will separate Remdesivir from other components, and the mass spectrometer will detect and measure the signal intensity for both Remdesivir and the this compound internal standard.

  • Quantification: The concentration of Remdesivir in the original sample is calculated based on the ratio of the peak area of Remdesivir to the peak area of the known amount of this compound, referenced against a standard calibration curve.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Remdesivir-d4 in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when analyzing Remdesivir with its deuterated internal standard, Remdesivir-d4, in plasma samples using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how does it affect my Remdesivir analysis?

A1: A matrix effect is the alteration of ionization efficiency for your target analyte (Remdesivir) and internal standard (this compound) by co-eluting endogenous components from the plasma sample.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately impacting the accuracy, precision, and sensitivity of your bioanalytical method.[1] Phospholipids are a major cause of ion suppression in plasma samples.[2]

Q2: I'm observing poor reproducibility and accuracy in my results. Could this be due to matrix effects?

A2: Yes, poor reproducibility and accuracy are classic signs of uncompensated matrix effects. If the matrix effect varies between different plasma lots or even between individual samples, your deuterated internal standard (this compound) may not be able to fully compensate for these variations, leading to unreliable results.

Q3: How can I quantitatively assess the matrix effect in my assay?

A3: The most common method is the post-extraction spike comparison.[3][4] This involves comparing the peak area of this compound spiked into an extracted blank plasma sample to the peak area of this compound in a neat solution (e.g., mobile phase) at the same concentration. A value greater than 100% indicates ion enhancement, while a value less than 100% indicates ion suppression.[3] It is recommended to use at least six different lots of blank plasma to assess the inter-lot variability of the matrix effect.[5]

Q4: What is an acceptable level of matrix effect?

A4: While the goal is to minimize matrix effects, regulatory guidelines generally focus on the consistency of the matrix effect. The coefficient of variation (%CV) of the internal standard-normalized matrix factor across different lots of plasma should ideally be ≤15%. One study on Remdesivir reported a matrix effect of 123% (ion enhancement) with a low inter-matrix lot variability of less than 2.7%.[5][6] However, another study observed a much more significant matrix enhancement for Remdesivir, ranging from 601.7% to 787.5%.[7] This highlights the importance of evaluating the matrix effect during method development.

Troubleshooting Guide

Issue 1: Significant Ion Suppression or Enhancement Observed

If you have quantified the matrix effect and found it to be significant (e.g., >15-20% suppression or enhancement), here are some troubleshooting steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process to remove interfering endogenous components.[2]

    • Protein Precipitation (PPT): This is a simple and fast method, but it may not be sufficient to remove all interfering substances, particularly phospholipids.[8] Using an acidic precipitation agent can sometimes improve cleanup.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning Remdesivir into an immiscible organic solvent, leaving many endogenous components behind in the aqueous phase.[2] Adjusting the pH of the aqueous phase can optimize the extraction of Remdesivir.[2]

    • Solid-Phase Extraction (SPE): SPE is a powerful technique that can provide the cleanest extracts by utilizing specific sorbents to retain and then elute Remdesivir, while washing away interfering compounds.[3][9]

  • Chromatographic Separation: Ensure that Remdesivir and this compound are chromatographically separated from the regions where significant matrix effects occur. You can use a post-column infusion experiment to identify these regions.[3][4]

  • Sample Dilution: Diluting the plasma sample with a suitable buffer or mobile phase can reduce the concentration of interfering matrix components, thereby minimizing their effect on ionization.[3] However, this may compromise the sensitivity of the assay.

Issue 2: High Variability in Matrix Effect Between Plasma Lots

If you observe that the matrix effect is not consistent across different sources of plasma, this can lead to poor precision.

  • Use a Stable Isotope-Labeled Internal Standard: this compound is a good choice as it co-elutes with Remdesivir and is affected by the matrix in a similar way, thus compensating for the variability. Ensure the internal standard response is stable and reproducible across all samples. A slight matrix effect was observed in one study but was compensated by the use of a ¹³C₆-labeled Remdesivir internal standard.[10]

  • Matrix-Matched Calibrators and QCs: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples.[11] If possible, use a pooled matrix from multiple donors to average out individual differences.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Remdesivir and this compound at a known concentration (e.g., low and high QC levels) into the mobile phase or a reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank plasma from at least six different sources using your established sample preparation method. Spike Remdesivir and this compound into the extracted matrix at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike Remdesivir and this compound into blank plasma from the same six sources before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

Protocol 2: Protein Precipitation (PPT) Sample Preparation
  • To 50 µL of plasma sample, calibrator, or QC, add the internal standard (this compound).

  • Add 150 µL of ice-cold acetonitrile (or another suitable organic solvent) to precipitate the proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

Quantitative Data Summary

ParameterRemdesivir ConcentrationReported ValueReference
Matrix Effect Low, Mid, High QC601.7%, 787.5%, 634.5%[7]
Low (10 ng/mL), High (2000 ng/mL)123%[5]
Inter-lot Variability of Matrix Effect Low (10 ng/mL), High (2000 ng/mL)<2.7% CV[5]
Extraction Efficiency (Recovery) Low (10 ng/mL), High (2000 ng/mL)77%[5]

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Plasma Plasma Sample (with Remdesivir) Add_IS Add this compound (Internal Standard) Plasma->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Extract Clean Extract Extraction->Extract LC_Separation LC Separation Extract->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data Peak Area Ratio (Remdesivir/Remdesivir-d4) MS_Detection->Data Calibration_Curve Calibration Curve Data->Calibration_Curve Concentration Calculate Concentration Calibration_Curve->Concentration

Caption: A typical bioanalytical workflow for Remdesivir in plasma.

TroubleshootingFlow Start Poor Accuracy or Precision Observed Check_ME Assess Matrix Effect (Post-Extraction Spike) Start->Check_ME Optimize_Chroma Optimize Chromatography Dilute_Sample Dilute Sample ME_Significant Is Matrix Effect Significant (>15%)? Check_ME->ME_Significant Optimize_Cleanup Optimize Sample Cleanup (LLE or SPE) ME_Significant->Optimize_Cleanup Yes Check_Variability Assess Inter-Lot Variability ME_Significant->Check_Variability No Revalidate Re-evaluate Matrix Effect Optimize_Cleanup->Revalidate Optimize_Chroma->Revalidate Dilute_Sample->Revalidate End_Good Method Acceptable Revalidate->End_Good Pass End_Bad Further Optimization Needed Revalidate->End_Bad Fail High_Variability Is Variability High (>15% CV)? Check_Variability->High_Variability High_Variability->End_Good No Use_SIL_IS Ensure Proper Use of Stable Isotope-Labeled IS High_Variability->Use_SIL_IS Yes Matrix_Match Use Matrix-Matched Calibrators Use_SIL_IS->Matrix_Match Matrix_Match->Revalidate

References

Technical Support Center: Optimizing LC Gradient for Remdesivir and Remdesivir-d4 Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of Remdesivir and its deuterated internal standard, Remdesivir-d4.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using a deuterated internal standard like this compound?

A1: A deuterated internal standard, such as this compound, is used in quantitative analysis, particularly with mass spectrometry (MS) detection. Since it is chemically almost identical to the analyte (Remdesivir), it co-elutes very closely and experiences similar ionization and matrix effects. This allows for accurate correction of any variations during sample preparation and analysis, leading to more precise and reliable quantification of Remdesivir.

Q2: What are the typical starting conditions for developing an LC gradient for Remdesivir and this compound separation?

A2: A common starting point for reversed-phase LC separation of Remdesivir involves a C18 column and a mobile phase consisting of an aqueous component with an acidic modifier (e.g., 0.1% formic acid or 10 mM ammonium formate at low pH) and an organic component like acetonitrile or methanol. A typical gradient would start with a low percentage of the organic phase, ramping up to a high percentage to elute the analytes.

Q3: Why is an acidic mobile phase modifier, like formic acid, often used?

A3: Acidic modifiers are used to control the ionization state of the analytes and improve peak shape. For compounds like Remdesivir, a low pH mobile phase ensures consistent protonation, which can lead to sharper peaks and better retention on a reversed-phase column. Formic acid is also volatile, making it compatible with mass spectrometry detection.[1] The addition of formic acid to plasma samples has also been shown to be crucial for stabilizing Remdesivir and its metabolites, preventing hydrolysis.[1]

Q4: Can I use an isocratic method instead of a gradient?

A4: While an isocratic method (constant mobile phase composition) can be simpler, a gradient elution is often preferred for complex matrices like plasma or for methods that include analytes with a wider range of polarities. A gradient allows for better separation of early-eluting impurities from the analytes of interest and can provide sharper peaks for more retained compounds like Remdesivir.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of LC gradients for Remdesivir and this compound separation.

Problem 1: Poor Resolution or Co-elution of Remdesivir and this compound

Possible Causes & Solutions:

  • Gradient is too steep: A rapid increase in the organic mobile phase percentage can cause the analytes to elute too quickly and without sufficient separation.

    • Solution: Decrease the slope of the gradient. Try a shallower gradient around the elution time of the analytes. For example, if the compounds elute when the organic phase is between 40% and 50%, try a slower ramp in this range (e.g., 1% per minute).

  • Inadequate initial conditions: If the initial percentage of the organic mobile phase is too high, the analytes may not be properly retained on the column before the gradient starts, leading to poor focusing and separation.

    • Solution: Lower the initial organic percentage in your gradient. This will promote better retention and focusing of the analytes at the head of the column.

  • Incorrect mobile phase composition: The choice of organic solvent can affect selectivity.

    • Solution: If using acetonitrile, try substituting it with methanol, or use a combination of both. Methanol can sometimes offer different selectivity for closely related compounds.

Problem 2: Peak Tailing

Possible Causes & Solutions:

  • Secondary interactions with the stationary phase: Residual silanol groups on the silica-based C18 column can interact with basic functional groups on the Remdesivir molecule, causing peak tailing.

    • Solution 1: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid). The low pH will suppress the ionization of silanols and promote better peak shape.

    • Solution 2: Use a column with a different stationary phase chemistry, such as one with end-capping to block residual silanols, or a phenyl-hexyl phase which can offer different selectivity.

  • Column overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column contamination: Accumulation of matrix components on the column can lead to poor peak shape.

    • Solution: Use a guard column and/or implement a more rigorous sample clean-up procedure. Regularly flush the column with a strong solvent.

Problem 3: Peak Fronting

Possible Causes & Solutions:

  • Sample solvent mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte band to spread and lead to fronting.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column collapse: This is a more severe issue where the stationary phase bed is damaged.

    • Solution: This usually requires column replacement. Ensure that the mobile phase and operating conditions are within the manufacturer's recommendations for the column.

Problem 4: Inconsistent Retention Times

Possible Causes & Solutions:

  • Poor column equilibration: The column may not be fully equilibrated with the initial mobile phase conditions between runs.

    • Solution: Increase the equilibration time at the end of your gradient program before the next injection.

  • Fluctuations in mobile phase composition: Issues with the LC pump or improper mobile phase mixing can lead to retention time shifts.

    • Solution: Ensure the pump is working correctly and that the mobile phases are properly degassed.

  • Temperature fluctuations: Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a consistent temperature.

Experimental Protocols

Below are examples of LC gradient methods that have been successfully used for the analysis of Remdesivir. These can serve as a starting point for your method development.

Table 1: Example LC Gradient Methods for Remdesivir Analysis

ParameterMethod 1Method 2
Column Phenomenex® Synergi™ HPLC Fusion-RP (100 × 2 mm, 4 μm)[2][3][4]Acquity UPLC HSS T3 (2.1 × 50 mm, 1.8 μm)[1]
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in 5% Methanol, pH 2.5[1]
Mobile Phase B Acetonitrile100% Methanol[1]
Flow Rate 0.4 mL/min0.5 mL/min
Gradient Profile Time (min) %B
0.010
1.010
3.090
4.090
4.110
5.010
Run Time 5.0 min3.4 min[1]
Injection Volume 5 µLNot specified
Column Temp. 40 °CNot specified
Internal Standard Remdesivir-d5Stable isotope labeled internal standards

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during LC gradient optimization for Remdesivir and this compound separation.

TroubleshootingWorkflow Start Start: Observe Chromatogram Problem Identify Problem Start->Problem PoorResolution Poor Resolution / Co-elution Problem->PoorResolution Bad Separation PeakTailing Peak Tailing Problem->PeakTailing Asymmetric Peak (Tail) PeakFronting Peak Fronting Problem->PeakFronting Asymmetric Peak (Front) InconsistentRT Inconsistent Retention Times Problem->InconsistentRT RT Varies ShallowGradient Decrease Gradient Slope PoorResolution->ShallowGradient CheckpH Check/Adjust Mobile Phase pH PeakTailing->CheckpH SolventMismatch Match Sample Solvent to Initial Mobile Phase PeakFronting->SolventMismatch IncreaseEquilib Increase Equilibration Time InconsistentRT->IncreaseEquilib LowerInitialB Lower Initial %B ShallowGradient->LowerInitialB ChangeSolvent Change Organic Solvent (e.g., ACN to MeOH) LowerInitialB->ChangeSolvent End Problem Solved ChangeSolvent->End LowerLoad Reduce Injection Volume/ Concentration CheckpH->LowerLoad GuardColumn Use/Replace Guard Column LowerLoad->GuardColumn GuardColumn->End CheckColumn Inspect/Replace Column SolventMismatch->CheckColumn CheckColumn->End CheckPump Check Pump Performance & Degas Mobile Phase IncreaseEquilib->CheckPump ColumnOven Use Column Oven CheckPump->ColumnOven ColumnOven->End

Caption: A flowchart for troubleshooting common LC separation issues.

This logical decision tree can guide researchers through a systematic process of identifying and resolving common chromatographic problems.

Caption: A logical flow for systematic LC gradient optimization.

References

Technical Support Center: Addressing Remdesivir-d4 Instability in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of Remdesivir-d4 in biological samples during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound internal standard is showing poor recovery and high variability in plasma samples. What could be the cause?

A: The most likely cause is the inherent instability of Remdesivir and its deuterated analog in biological matrices, particularly plasma. Remdesivir is a prodrug susceptible to hydrolysis by plasma esterases.[1][2] This can lead to the degradation of your this compound internal standard, resulting in inaccurate quantification.

Troubleshooting Steps:

  • Immediate Acidification: Ensure that plasma samples are acidified immediately after collection. The addition of formic acid has been shown to be crucial in stabilizing Remdesivir and its metabolites by preventing hydrolysis.[3]

  • Low Temperature: Keep your samples on ice or at 4°C during all processing steps to minimize enzymatic activity.

  • Rapid Processing: Process your samples as quickly as possible to minimize the time for potential degradation to occur.

Q2: I am observing a higher than expected concentration of the GS-441524-d4 metabolite. Why is this happening?

A: This could be a direct result of the degradation of your this compound internal standard. Remdesivir is metabolized to GS-441524.[4][5] If your this compound is degrading in the sample, it will be converted to its corresponding deuterated metabolite, GS-441524-d4, leading to an artificially inflated concentration of this analyte. This underscores the importance of proper sample stabilization to prevent the overestimation of metabolite concentrations.[3]

Q3: What are the optimal storage conditions for plasma samples containing this compound?

A: For long-term stability, samples should be stored at -70°C or colder.[1] All samples should be analyzed within the timeframe supported by frozen stability storage data.[4] It is critical to minimize freeze-thaw cycles, as this can accelerate degradation. One study noted that while benchtop stability was sufficient for the duration of the assay, only 10% degradation was observed after four freeze-thaw cycles in unextracted plasma, suggesting that multiple cycles should be avoided.[6]

Q4: Can I use this compound as an internal standard for quantifying both Remdesivir and its major metabolite, GS-441524?

A: While this compound is an appropriate internal standard for the quantification of Remdesivir, using it for the quantification of GS-441524 requires careful consideration. Ideally, a deuterated analog of the specific metabolite (i.e., GS-441524-d4) should be used for the most accurate results. However, if that is not available, using this compound is possible but you must ensure that the sample processing and analytical methods are robust enough to account for any potential degradation of the internal standard, which could affect the accuracy of the metabolite quantification.

Quantitative Data Summary

The stability of Remdesivir and its deuterated analog is critical for accurate bioanalysis. The following tables summarize the known stability data under various conditions.

Table 1: Stability of Remdesivir in Human Plasma

ConditionAnticoagulantTemperatureHalf-life (t½)Reference
Ex vivoK₂EDTA or Sodium Heparin37°C~69 minutes[1]
In vivo (human)--~1 hour[5]

Table 2: Benchtop and Freeze-Thaw Stability of Remdesivir

MatrixConditionDurationDegradationReference
Human PlasmaBenchtop (Room Temp)4 hoursNot significant[6]
DMSOBenchtop (Room Temp)4 hours<8%[6]
Human PlasmaFreeze-Thaw Cycles4 cycles~10%[6]
DMSOLong-term Storage5 months at -80°CStable[6]

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation for this compound Analysis

  • Blood Collection: Collect whole blood samples in tubes containing K₂EDTA or sodium heparin as the anticoagulant.

  • Immediate Cooling: Place the collected blood tubes on ice immediately.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Plasma Aspiration: Carefully aspirate the supernatant (plasma) into clean, pre-chilled polypropylene tubes.

  • Acidification: Immediately add a pre-determined volume of formic acid to the plasma to stabilize this compound and prevent hydrolysis. A common final concentration is 1% formic acid.

  • Storage: Vortex the samples gently and store them at -70°C or below until analysis.

Protocol 2: Plasma Sample Extraction for LC-MS/MS Analysis

  • Thawing: Thaw the stabilized plasma samples on ice.

  • Internal Standard Spiking: Spike the plasma samples with a working solution of this compound internal standard.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to the plasma sample to precipitate proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Visualizations

Remdesivir_Metabolism_and_Degradation cluster_extracellular Extracellular (Plasma) cluster_intracellular Intracellular RDV_d4 This compound (Internal Standard) GS441524_d4 GS-441524-d4 RDV_d4->GS441524_d4 Degradation RDV Remdesivir (Analyte) GS441524 GS-441524 RDV->GS441524 Metabolism RDV_cell Remdesivir RDV->RDV_cell Cellular Uptake Hydrolysis Hydrolysis (Esterases) Hydrolysis->RDV_d4 Hydrolysis->RDV GS704277 GS-704277 (Intermediate) RDV_cell->GS704277 Metabolism RMP Remdesivir Monophosphate GS704277->RMP RTP Remdesivir Triphosphate (Active) RMP->RTP Phosphorylation

Caption: Metabolic and degradation pathways of Remdesivir and its deuterated internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Sample Extraction cluster_analysis Analysis Collect_Blood 1. Collect Blood (K₂EDTA) Cool_Ice 2. Immediate Cooling on Ice Collect_Blood->Cool_Ice Centrifuge 3. Centrifuge at 4°C Cool_Ice->Centrifuge Aspirate_Plasma 4. Aspirate Plasma Centrifuge->Aspirate_Plasma Acidify 5. Acidify with Formic Acid Aspirate_Plasma->Acidify Store 6. Store at -70°C Acidify->Store Thaw_Ice 7. Thaw on Ice Store->Thaw_Ice Spike_IS 8. Spike with this compound Thaw_Ice->Spike_IS Protein_Precip 9. Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precip Evaporate 10. Evaporate to Dryness Protein_Precip->Evaporate Reconstitute 11. Reconstitute Evaporate->Reconstitute LCMS 12. LC-MS/MS Analysis Reconstitute->LCMS

Caption: Recommended experimental workflow for the analysis of this compound in plasma samples.

References

Technical Support Center: Analysis of Remdesivir-d4 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of Remdesivir and its deuterated internal standard, Remdesivir-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for improved sensitivity and robust quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Issue 1: Low or No Signal for this compound

  • Question: I am not observing a signal, or the signal for this compound is very low. What are the potential causes and solutions?

  • Answer: Low or no signal for this compound can stem from several factors throughout the analytical workflow. Here is a systematic approach to troubleshoot this issue:

    • Sample Preparation and Stability:

      • Analyte Degradation: Remdesivir is known to be unstable in plasma at room temperature.[1] Ensure that plasma samples are acidified, for example with formic acid, to improve stability.[2][3] It is recommended to limit the exposure of samples containing Remdesivir to room temperature.[1]

      • Inefficient Extraction: Protein precipitation is a common and effective method for extracting Remdesivir from plasma.[4][5] Ensure complete protein precipitation by using a sufficient volume of organic solvent (e.g., acetonitrile or methanol) and adequate vortexing.

    • Chromatography:

      • Column Choice: Reversed-phase columns, such as C18 or RP-Amide, have been successfully used for the separation of Remdesivir.[4][6]

      • Mobile Phase Composition: A gradient elution with a mobile phase consisting of an aqueous component with an additive like formic acid and an organic component like acetonitrile or methanol is typically used.[1][4] Verify the correct preparation and composition of your mobile phases.

    • Mass Spectrometry:

      • Ionization Mode: Remdesivir and its analogs are typically analyzed in positive electrospray ionization (ESI+) mode.[4][7]

      • MRM Transitions: Confirm that you are using the correct multiple reaction monitoring (MRM) transitions for this compound. While specific transitions for this compound are not explicitly detailed in the provided search results, a common approach for deuterated standards is to monitor a transition corresponding to the addition of the deuterium mass to the parent and/or fragment ion of the unlabeled analyte. For example, for Remdesivir (m/z 603.2), a primary transition is 603.2 → 200.1.[7] For a d4 analog, you would expect the parent ion to be around m/z 607.2. The fragment ion may or may not shift depending on the location of the deuterium labels. Infuse a standard solution of this compound to optimize the MRM transitions and collision energies.

      • Source Conditions: Optimize ESI source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for this compound.

  • Workflow for Troubleshooting Low Signal:

    Start Low or No Signal for this compound Check_Sample_Prep Verify Sample Preparation - Acidification of plasma? - Efficient protein precipitation? Start->Check_Sample_Prep Check_Chromatography Evaluate Chromatography - Correct column? - Mobile phase composition? Check_Sample_Prep->Check_Chromatography If sample prep is correct Check_MS_Params Confirm MS Parameters - ESI+ mode? - Correct MRM transitions? - Optimized source conditions? Check_Chromatography->Check_MS_Params If chromatography is correct Optimize_MRM Optimize MRM Transitions - Infuse this compound standard Check_MS_Params->Optimize_MRM If parameters are set but signal is low Signal_Restored Signal Restored Check_MS_Params->Signal_Restored If parameters were incorrect and now fixed Optimize_MRM->Signal_Restored

Issue 2: Poor Peak Shape and High Background Noise

  • Question: My chromatogram for this compound shows poor peak shape (e.g., tailing, fronting) and a high background. How can I improve this?

  • Answer: Poor peak shape and high background can compromise the sensitivity and accuracy of your assay. Consider the following:

    • Chromatographic Conditions:

      • Mobile Phase pH: The use of formic acid in the mobile phase can improve peak shape by ensuring the analyte is in a consistent protonation state.

      • Gradient Optimization: Adjusting the gradient slope can help to sharpen peaks and improve resolution from interfering matrix components.

    • Sample Preparation:

      • Matrix Effects: Plasma can cause ion suppression or enhancement. A more rigorous sample clean-up, such as solid-phase extraction (SPE), may be necessary if protein precipitation is insufficient.

    • Mass Spectrometer:

      • Source Contamination: A dirty ESI source can lead to high background noise. Regularly clean the ion source components.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical Lower Limit of Quantification (LLOQ) for Remdesivir in plasma using LC-MS/MS?

    • A1: Published methods have achieved LLOQs for Remdesivir in human plasma ranging from 0.5 ng/mL to 20 ng/mL. [7][8]The sensitivity of the assay will depend on the specific instrumentation, sample preparation, and chromatographic conditions used.

  • Q2: What deuterated internal standards are commonly used for Remdesivir analysis?

    • A2: Various deuterated and isotopically labeled internal standards have been used, including Remdesivir-d5, Remdesivir-2H5, and U-ring-remdesivir-13C6. [7][9][10]this compound would serve a similar purpose in correcting for matrix effects and variability in sample processing and instrument response.

  • Q3: How should I prepare my stock solutions of this compound?

    • A3: Master stock solutions of Remdesivir and its deuterated analogs are typically prepared in DMSO at a concentration of 1 mg/mL. [7]Working stock solutions can then be prepared by serial dilution with DMSO or another suitable solvent. [7]It is recommended to store stock solutions at -80 °C when not in use. [7]

Quantitative Data Summary

The following table summarizes key parameters from a validated LC-MS/MS method for the quantification of Remdesivir.

ParameterValueReference
AnalyteRemdesivir[7]
Internal StandardRemdesivir-2H5[7]
MatrixHuman Plasma[7]
Calibration Range0.5–5000 ng/mL[7]
LLOQ0.5 ng/mL[7]
Within-run Precision<5.2%[7]
Between-run Precision<9.8%[7]
Extraction Efficiency77%[7]
Matrix Effect123%[7]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Master Stock Solution (1 mg/mL):

    • Accurately weigh the required amount of this compound.

    • Dissolve in dimethyl sulfoxide (DMSO) to a final concentration of 1 mg/mL.

    • Store at -80 °C.

  • Working Stock Solutions:

    • Prepare serial dilutions of the master stock solution with DMSO to achieve the desired concentrations for preparing calibration standards and quality controls.

    • Store at -80 °C.

  • Internal Standard Working Solution (e.g., 0.5 ng/mL):

    • Dilute the this compound master stock solution in a solvent compatible with your sample preparation method (e.g., 1% formic acid in acetonitrile) to a final concentration that provides an adequate response. [7] * Store at -80 °C.

Protocol 2: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.

  • Add 100 µL of the internal standard working solution in acetonitrile (containing 1% formic acid).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at a high speed (e.g., 14,000 rpm) for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Sample Preparation Workflow:

    Start Start: Plasma Sample Add_IS Add Internal Standard in Acetonitrile (with 1% Formic Acid) Start->Add_IS Vortex Vortex to Precipitate Proteins Add_IS->Vortex Centrifuge Centrifuge to Pellet Proteins Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analysis Inject into LC-MS/MS Transfer->Analysis

    Caption: Protein precipitation workflow for plasma samples.

Protocol 3: LC-MS/MS Instrument Conditions (Example)

  • Liquid Chromatography:

    • Column: Phenomenex® Synergi™ HPLC Fusion-RP (100 × 2 mm, 4 μm) or equivalent. [7] * Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min. [7] * Gradient: A suitable gradient to separate Remdesivir from endogenous plasma components. For example, starting with a low percentage of mobile phase B, ramping up to a high percentage, followed by a wash and re-equilibration step.

  • Mass Spectrometry:

    • Instrument: A tandem quadrupole mass spectrometer.

    • Ionization: Heated Electrospray Ionization (H-ESI) in positive mode.

    • MRM Transitions:

      • Remdesivir: m/z 603.2 → 200.1 (primary), 603.2 → 402.2 (secondary). [7] * this compound: The precursor ion will be approximately m/z 607.2. The product ions should be determined by infusion of the standard.

    • Optimization: Optimize collision energies and other compound-specific parameters for both Remdesivir and this compound.

References

Technical Support Center: Minimizing Remdesivir-d4 Carryover in HPLC Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the carryover of Remdesivir-d4 in High-Performance Liquid Chromatography (HPLC) systems.

Frequently Asked Questions (FAQs)

Q1: What is HPLC carryover and why is it a concern for this compound analysis?

A1: HPLC carryover is the appearance of a small peak of an analyte, in this case, this compound, in a blank injection that follows an injection of a sample containing a high concentration of the analyte.[1][2] This is a significant issue in quantitative analysis as it can lead to inaccurate results, particularly for low-concentration samples that are analyzed after high-concentration ones.[2] For this compound, which is often used as an internal standard, carryover can compromise the accuracy of the quantification of the target analyte, Remdesivir.

Q2: What are the common causes of this compound carryover in an HPLC system?

A2: Carryover of this compound can stem from several sources within the HPLC system. The most common areas include the autosampler needle, injection valve, sample loop, and fittings.[1][3] Adsorption of the analyte onto these surfaces is a primary cause. Given Remdesivir's chemical properties, including its solubility in organic solvents like methanol, DMF, and DMSO, improper cleaning and flushing of these components with appropriate solvents can lead to carryover.[4][5]

Q3: How can I identify the source of this compound carryover in my HPLC system?

A3: A systematic approach is crucial to pinpointing the source of carryover. The following workflow can help you diagnose the issue.

G Troubleshooting Workflow for this compound Carryover A Observe Carryover Peak in Blank Injection B Inject a Series of Blanks A->B C Carryover Peak Decreases Systematically? B->C D Classic Carryover: Adsorption in Flow Path (Needle, Valve, Loop) C->D Yes E Constant Carryover: Contaminated Blank or System C->E No J Focus on Cleaning Autosampler Components D->J F Prepare Fresh Blank and Re-inject E->F G Carryover Persists? F->G H System Contamination (e.g., solvent lines) G->H Yes I Blank is Contaminated G->I No

A flowchart for troubleshooting the source of this compound carryover.

Troubleshooting Guides

This section provides detailed troubleshooting steps for specific carryover issues related to this compound analysis.

Issue 1: Persistent Carryover After Blank Injections

If you observe a systematic decrease in the this compound peak across several blank injections, the issue is likely due to "classic carryover" where the analyte is adsorbed to surfaces in the injection path.[1]

Recommended Actions:

  • Optimize Needle Wash: The autosampler needle is a primary source of carryover. Employ a robust needle wash protocol.

    • Use a Stronger Wash Solvent: Since this compound is soluble in methanol, a high percentage of methanol in the wash solvent is recommended.[4][5] Consider using a wash solvent that is stronger than your mobile phase. A mixture of acetonitrile, isopropanol, and water with a small amount of acid or base can also be effective.[6]

    • Increase Wash Volume and Cycles: Increase the volume of the wash solvent and the number of wash cycles between injections.[7]

    • Dual-Solvent Wash: Utilize both a strong organic solvent and an aqueous solution for the needle wash to remove a wider range of contaminants.[7]

  • Clean the Injection Valve and Sample Loop: this compound can adhere to the surfaces of the injection valve and sample loop.

    • Flush with Strong Solvents: Flush the injection port and loop with a strong solvent like 100% methanol or isopropanol.[6][8]

    • System Purge: Many HPLC systems have a built-in purge function for the injector; use this feature regularly.[7]

Quantitative Data on Needle Wash Solvents:

Wash Solvent CompositionEfficacy in Reducing CarryoverReference
50:50 Methanol:WaterShown to eliminate carryover for Remdesivir's active metabolite.[9]
100% MethanolGenerally effective for compounds soluble in methanol.[6]
1:1:1:1 Water:Acetonitrile:Isopropanol:Methanol + 1% Formic AcidReported to be a very effective strong wash solution.[6]
High-percentage organic solvent (80-100% Methanol or Acetonitrile)A common starting point for reversed-phase applications.[2]
Issue 2: Constant Low-Level Peak in All Blanks

If you observe a consistent, low-level peak of this compound in all blank injections that does not diminish with subsequent injections, this suggests a constant source of contamination.[1]

Recommended Actions:

  • Verify Blank Solution Integrity: The most straightforward cause is a contaminated blank solution.

    • Prepare a Fresh Blank: Use fresh, high-purity solvents to prepare a new blank.[1]

    • Use a Different Solvent Bottle: If possible, open a new bottle of the solvent used for the blank.

  • Check for System-Wide Contamination: If a fresh blank does not resolve the issue, the contamination may be present in the solvent lines or mobile phase reservoirs.

    • Flush the Entire System: Flush all solvent lines and the pump with a strong, appropriate solvent.[10]

    • Clean Solvent Reservoirs: Thoroughly clean the mobile phase bottles and frits.

Experimental Protocol: System Flushing

  • Disconnect the Column: To avoid damaging the column, disconnect it from the system.

  • Prepare Flushing Solvents: Prepare a sequence of flushing solvents. For a reversed-phase system, a good sequence is:

    • HPLC-grade water (to remove buffers)

    • Isopropanol (highly effective at removing a wide range of contaminants)

    • Methanol or Acetonitrile

  • Flush the System: Sequentially flush each solvent line and the pump for at least 30 minutes with each solvent at a moderate flow rate.

  • Equilibrate with Mobile Phase: Once the system is clean, flush with the initial mobile phase until the baseline is stable.

  • Reconnect the Column: Reconnect the column and equilibrate until a stable baseline is achieved.

Issue 3: Carryover Varies Between Sequences

If carryover appears to be sporadic or sequence-dependent, consider the injection order and sample matrix.

Recommended Actions:

  • Optimize Injection Sequence: Avoid injecting a low-concentration sample immediately after a high-concentration standard or sample.[9]

    • Group Samples by Concentration: If possible, run samples in order of increasing concentration.

    • Insert Extra Blanks: Place one or more blank injections after high-concentration samples to ensure the system is clean before the next injection.[9]

  • Consider the Sample Diluent: The solvent used to dissolve the this compound standard can influence carryover.

    • Match Diluent to Mobile Phase: Whenever possible, dissolve the standard in the initial mobile phase to ensure compatibility and reduce the risk of precipitation in the injection system.[11]

Logical Diagram for Minimizing Carryover:

G Strategies to Minimize this compound Carryover cluster_method Method Parameters cluster_prep System Readiness cluster_seq Injection Strategy cluster_post Maintenance A Start: this compound Analysis B Method Development A->B C System Preparation A->C D Sequence Setup A->D E Post-Sequence D->E B1 Optimize Needle Wash: - Strong Solvent (e.g., high % MeOH) - Increase Volume & Cycles - Dual-Solvent Wash B2 Select Appropriate Column & Mobile Phase C1 System Flush with Strong Solvents C2 Use Clean Solvent Reservoirs & Fresh Mobile Phase D1 Arrange Samples by Concentration (Low to High) D2 Insert Blank Injections After High Concentration Samples D3 Use Mobile Phase as Sample Diluent if Possible E1 Flush System After Sequence Completion E2 Regular Preventive Maintenance

A diagram of proactive strategies to minimize this compound carryover.

References

Technical Support Center: Enhancing Extraction Recovery of Remdesivir-d4 from Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Remdesivir-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the extraction of this compound from various tissue samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure robust and reproducible results in your preclinical studies.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound used in quantitative bioanalysis?

A1: A deuterated internal standard (IS), such as this compound, is considered the gold standard in LC-MS/MS bioanalysis. Because its physicochemical properties are nearly identical to the analyte (Remdesivir), it co-elutes chromatographically and experiences similar extraction recovery and matrix effects. By adding a known amount of this compound to the tissue sample before any processing steps, it can effectively compensate for variations in sample preparation and instrument response, leading to more accurate and precise quantification of the target analyte.

Q2: What are the main challenges in extracting this compound from tissue samples?

A2: The primary challenges include:

  • Analyte Instability: Remdesivir is a prodrug that can be unstable in biological matrices. Its phosphate groups can also interact with metal components of LC systems.[1]

  • Low Recovery: The complex and varied nature of tissue matrices can lead to low and inconsistent extraction recovery.

  • Matrix Effects: Endogenous components in tissue homogenates can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting quantification.

  • Tissue Homogenization: Achieving complete and reproducible homogenization of different tissue types is critical for consistent extraction efficiency.

Q3: Which extraction technique is most suitable for this compound from tissues?

A3: The choice of extraction technique—protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—depends on the specific tissue type, the required level of cleanliness of the final extract, and the desired analytical sensitivity.

  • Protein Precipitation (PPT): A simple and fast method suitable for initial method development and high-throughput screening. However, it may result in a less clean extract with more significant matrix effects.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. Optimization of solvent polarity and pH is crucial for good recovery.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can be automated. It is highly selective but requires more extensive method development to select the appropriate sorbent and elution conditions.

Q4: How can I improve the stability of this compound during tissue sample preparation?

A4: To mitigate the instability of Remdesivir and its deuterated internal standard, it is recommended to:

  • Use Stabilizers: Acidification of the sample, for instance with formic acid, has been shown to improve the stability of Remdesivir in plasma and is recommended for tissue homogenates as well.[2]

  • Maintain Cold Conditions: Keep samples on ice or at 4°C throughout the homogenization and extraction process to minimize enzymatic degradation.

  • Work Efficiently: Process samples promptly after thawing to reduce the time the analyte is exposed to potentially degrading enzymes in the tissue matrix.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound 1. Incomplete Tissue Homogenization: Inadequate disruption of the tissue matrix prevents the release of the analyte.- Ensure the tissue is thoroughly minced before homogenization.- Optimize the homogenization time and speed.- Consider using enzymatic digestion for tougher tissues.
2. Suboptimal Extraction Solvent/pH (LLE): The polarity of the extraction solvent may not be suitable for this compound, or the pH may not favor its partitioning into the organic phase.- Screen different organic solvents (e.g., acetonitrile, ethyl acetate, methyl tert-butyl ether) or mixtures thereof.- Adjust the pH of the aqueous phase to suppress the ionization of Remdesivir.
3. Inefficient Elution (SPE): The elution solvent may not be strong enough to desorb this compound from the SPE sorbent.- Increase the elution solvent strength by adding a stronger organic solvent or modifying the pH.- Test different elution solvents.
4. Analyte Degradation: this compound may be degrading during sample processing.- Add a stabilizer like formic acid to the homogenization buffer.- Maintain cold conditions (4°C) throughout the extraction process.
High Variability in this compound Recovery 1. Inconsistent Homogenization: Variation in the homogenization process between samples.- Standardize the homogenization procedure (e.g., fixed time, speed, and bead type if using a bead beater).
2. Emulsion Formation (LLE): Formation of an emulsion layer between the aqueous and organic phases can lead to inconsistent recovery.- Centrifuge at a higher speed or for a longer duration.- Add salt to the aqueous phase to break the emulsion.
3. Inconsistent Pipetting: Inaccurate pipetting of the internal standard or solvents.- Calibrate pipettes regularly.- Ensure proper pipetting technique, especially with viscous tissue homogenates.
Matrix Effects (Ion Suppression or Enhancement) 1. Co-eluting Endogenous Components: Phospholipids and other matrix components can interfere with ionization.- Optimize the chromatographic separation to separate this compound from interfering peaks.- Use a more rigorous extraction method like SPE to obtain a cleaner extract.- Dilute the final extract to reduce the concentration of interfering components.
2. Inappropriate Internal Standard: If not using a deuterated standard, the chosen analog may not adequately compensate for matrix effects.- Use a stable isotope-labeled internal standard like this compound whenever possible.

Quantitative Data Summary

The following tables summarize typical extraction recovery and matrix effect data for Remdesivir from biological matrices. While most published data is for plasma, the recovery of a deuterated internal standard like this compound is expected to be similar in tissue homogenates. However, matrix effects can vary significantly between different tissues.

Table 1: Extraction Recovery of Remdesivir from Human Plasma

Extraction MethodExtraction Solvent/ConditionsMean Recovery (%)Reference
Protein PrecipitationAcetonitrile75 - 77[1]
VA-SI-LLME*Acetonitrile with Ammonium Sulfate85.68 - 101.34[3]

*Vortex-Assisted Salt-Induced Liquid-Liquid Microextraction

Table 2: Matrix Effects of Remdesivir in Human Plasma

Extraction MethodMatrix Effect (%)Reference
Protein Precipitation123 (Ion Enhancement)[1]
Protein PrecipitationSlight, compensated by IS[4]

Experimental Protocols

Tissue Homogenization

This protocol provides a general procedure for the mechanical homogenization of soft tissues like the liver, kidney, and lung.

Materials:

  • Tissue sample (weighed)

  • Homogenization buffer (e.g., PBS with 0.1% formic acid)

  • Bead beater homogenizer with ceramic beads

  • Centrifuge

Procedure:

  • Accurately weigh the frozen tissue sample.

  • Add the appropriate volume of ice-cold homogenization buffer (typically a 1:3 or 1:4 tissue-to-buffer ratio, w/v).

  • Add ceramic beads to the homogenization tube.

  • Homogenize the tissue using a bead beater (e.g., 2 cycles of 45 seconds at 6,000 rpm), with cooling on ice between cycles.

  • Centrifuge the homogenate at >10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant for the extraction procedure.

Protein Precipitation (PPT)

Materials:

  • Tissue homogenate supernatant

  • This compound internal standard solution

  • Ice-cold acetonitrile (ACN)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of tissue homogenate supernatant, add the appropriate volume of this compound internal standard solution.

  • Add 300 µL of ice-cold ACN.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

Materials:

  • Tissue homogenate supernatant

  • This compound internal standard solution

  • Extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., 50:50 ACN:water)

Procedure:

  • To 100 µL of tissue homogenate supernatant, add the this compound internal standard.

  • Add 600 µL of the organic extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic (upper) layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of reconstitution solvent for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

Materials:

  • Tissue homogenate supernatant

  • This compound internal standard solution

  • SPE cartridges (e.g., mixed-mode cation exchange)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., 5% ammonium hydroxide in methanol)

  • SPE manifold

  • Evaporator

  • Reconstitution solvent

Procedure:

  • To 100 µL of tissue homogenate supernatant, add the this compound internal standard.

  • Condition the SPE cartridge with 1 mL of methanol.

  • Equilibrate the cartridge with 1 mL of water.

  • Load the sample onto the cartridge.

  • Wash the cartridge with 1 mL of the wash solvent to remove interferences.

  • Elute this compound with 1 mL of the elution solvent.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in 100 µL of reconstitution solvent for LC-MS/MS analysis.

Visualizations

Remdesivir_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space RDV Remdesivir (Prodrug) RDV_in Remdesivir RDV->RDV_in Cellular Uptake MetX Alanine Metabolite (GS-704277) RDV_in->MetX MP Monophosphate (GS-441524-MP) MetX->MP DP Diphosphate MP->DP TP Active Triphosphate (GS-443902) DP->TP Inhibition Inhibition of Viral RdRp-dependent RNA Synthesis TP->Inhibition CES1 CES1 CES1->MetX CatA CatA CatA->MetX HINT1 HINT1 HINT1->MP Kinases Cellular Kinases Kinases->DP Kinases->TP

Intracellular metabolic activation pathway of Remdesivir.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Homogenize Homogenization Tissue->Homogenize Spike Spike with This compound IS Homogenize->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract Evap_Recon Evaporation & Reconstitution Extract->Evap_Recon LCMS LC-MS/MS Analysis Evap_Recon->LCMS Data Data Processing LCMS->Data Quant Quantification Data->Quant

General bioanalytical workflow for this compound from tissues.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Remdesivir Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Remdesivir in biological matrices, utilizing Remdesivir-d4 as an internal standard. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and therapeutic drug monitoring studies of Remdesivir.

Comparative Analysis of LC-MS/MS Method Performance

The quantification of Remdesivir in biological samples, typically human plasma, is commonly achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity. The use of a deuterated internal standard, such as this compound or Remdesivir-²H5, is crucial for accurate quantification by correcting for matrix effects and variations in sample processing.[1][2] Below is a summary of performance data from various validated methods.

ParameterMethod AMethod BMethod C
Linearity Range (ng/mL) 0.5 - 5000[1][2]4 - 4000[3]1 - 250[4]
Correlation Coefficient (r²) > 0.99[2]> 0.999[5]0.9995[4]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.5[1]2[6]1.3[4]
Intra-day Precision (%CV) < 5.2%[1]< 6.6%[3]< 11.2%[2]
Inter-day Precision (%CV) < 9.8%[1]< 6.6%[3]< 11.2%[2]
Accuracy (% Bias) Within ±15%[2]Within ±11.5%[3]Not explicitly stated
Extraction Recovery (%) ~77%[1]80.55% - 83.38%[6]90.79% - 116.74%[7]
Matrix Effect (%) ~123%[1]Not explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies are essential for the replication and validation of bioanalytical assays. The following sections outline typical experimental protocols for key validation experiments.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Remdesivir from plasma samples.

  • Procedure:

    • To 100 µL of plasma sample, add a known concentration of the internal standard, this compound.

    • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

  • Chromatographic Column: A reversed-phase column, such as a Phenomenex® Synergi™ HPLC Fusion-RP (100 × 2 mm, 4 μm) or an Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 μm), is typically used for separation.[1][3]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[2]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for Remdesivir and this compound are monitored for quantification.

3. Method Validation Parameters

The validation of the bioanalytical method is performed according to the guidelines of regulatory agencies such as the FDA and EMA.[3][8]

  • Linearity: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte over a specified range.[1]

  • Accuracy and Precision: These are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day).[3]

  • Recovery: The efficiency of the extraction procedure is evaluated by comparing the analyte peak areas in pre-spiked extracted samples to those in post-spiked samples.[6]

  • Matrix Effect: This is assessed to ensure that components in the biological matrix do not interfere with the ionization of the analyte or internal standard.[3]

  • Stability: The stability of Remdesivir in the biological matrix is evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.[1]

Visualizations

Remdesivir's Mechanism of Action

Remdesivir is a prodrug that is converted intracellularly to its active triphosphate form.[9][10] This active metabolite acts as an adenosine nucleotide analog, inhibiting the viral RNA-dependent RNA polymerase (RdRp) and leading to delayed chain termination during viral RNA replication.[9][11]

Remdesivir_Mechanism cluster_cell Host Cell Remdesivir Remdesivir (Prodrug) Metabolism Intracellular Metabolism Remdesivir->Metabolism Enzymatic Conversion Rem_TP Remdesivir Triphosphate (Active Form) Metabolism->Rem_TP RdRp Viral RNA-dependent RNA Polymerase (RdRp) Rem_TP->RdRp Competes with ATP Replication Viral RNA Replication RdRp->Replication Termination Delayed Chain Termination RdRp->Termination Inhibition Virus Virus Virus->Remdesivir Enters Cell

Caption: Mechanism of action of Remdesivir.

Bioanalytical Method Validation Workflow

The validation of a bioanalytical method is a systematic process to ensure that the method is reliable and reproducible for its intended use.[8][12]

Bioanalytical_Workflow cluster_dev Method Development cluster_val Method Validation cluster_analysis Sample Analysis SamplePrep Sample Preparation (e.g., Protein Precipitation) LC_Conditions LC Method Optimization SamplePrep->LC_Conditions MS_Conditions MS/MS Parameter Tuning LC_Conditions->MS_Conditions Linearity Linearity & Range MS_Conditions->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Selectivity Selectivity & Specificity Accuracy->Selectivity Recovery Recovery & Matrix Effect Selectivity->Recovery Stability Stability Recovery->Stability StudySamples Analysis of Study Samples Stability->StudySamples DataReporting Data Reporting & Interpretation StudySamples->DataReporting

Caption: Bioanalytical method validation workflow.

References

Cross-validation of Remdesivir assays with different internal standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Remdesivir in biological matrices is paramount for pharmacokinetic studies and therapeutic drug monitoring. The choice of an appropriate internal standard is a critical factor influencing the robustness and reliability of bioanalytical assays. This guide provides a comparative overview of various internal standards used in published and validated assays for Remdesivir, presenting key performance data and detailed experimental protocols to aid in methodological decisions.

The selection of an internal standard is a cornerstone of quantitative bioanalysis, compensating for variability in sample preparation and instrument response. In the context of Remdesivir assays, both structural analogs and stable isotope-labeled (SIL) internal standards have been successfully employed. This guide delves into the specifics of several prominent examples, offering a side-by-side comparison of their performance characteristics.

Comparative Performance of Remdesivir Assays with Different Internal Standards

The following table summarizes the quantitative performance of various validated assays for Remdesivir, categorized by the internal standard used. This allows for a direct comparison of key validation parameters such as the lower limit of quantification (LLOQ), linearity, precision, and accuracy.

Internal StandardAnalytical MethodMatrixLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
Remdesivir-²H₅ LC-MS/MSHuman Plasma0.50.5 - 5000< 5.2< 9.8Within ±15
[¹³C₃]-GS-5734 LC-MS/MSHuman Plasma44 - 4000< 6.6< 6.6± 11.5
Abacavir RP-HPLC-UVHuman Plasma1010 - 70---
Dapivirine-d11 LC-MS/MSSerum0.03750.0375 - 135---
Acyclovir UHPLC-MS/MSHuman Blood (VAMS)22 - 8000< 5.02--11.19 to -0.6 (%diff)
Remdesivir-¹³C₆ LC-MS/MSPlasma-----
Isotopic IS PS-MS/MSHuman Plasma2020 - 5000< 11.2< 11.2± 15

Data compiled from multiple sources.[1][2][3][4][5][6][7] Dashes indicate data not specified in the cited literature.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of Remdesivir using different analytical methodologies and internal standards.

Remdesivir_LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample add_is Spike with Remdesivir-²H₅ Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS System supernatant->injection chromatography Chromatographic Separation (e.g., C18 column) injection->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration_curve Quantify using Calibration Curve ratio_calc->calibration_curve Remdesivir_HPLC_Workflow cluster_sample_prep_hplc Sample Preparation cluster_hplc_analysis RP-HPLC-UV Analysis cluster_data_analysis_hplc Data Analysis plasma_hplc Human Plasma Sample add_is_hplc Spike with Abacavir Internal Standard plasma_hplc->add_is_hplc lle Liquid-Liquid Extraction add_is_hplc->lle evaporation Evaporation and Reconstitution lle->evaporation injection_hplc Inject into HPLC System evaporation->injection_hplc separation_hplc Isocratic/Gradient Separation (C18 column) injection_hplc->separation_hplc uv_detection UV Detection (e.g., 272 nm) separation_hplc->uv_detection peak_integration_hplc Peak Area Integration uv_detection->peak_integration_hplc ratio_calc_hplc Calculate Peak Area Ratio (Analyte/IS) peak_integration_hplc->ratio_calc_hplc calibration_curve_hplc Quantify using Calibration Curve ratio_calc_hplc->calibration_curve_hplc

References

A Comparative Guide to Internal Standards for Remdesivir Analysis: Remdesivir-d4 vs. Remdesivir-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of the antiviral drug Remdesivir, particularly in complex biological matrices, the use of a stable isotope-labeled internal standard (IS) is crucial for achieving accurate and precise results. The ideal IS co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery, thus compensating for variations during sample preparation and analysis. This guide provides a detailed comparison of two commonly used internal standards for Remdesivir: deuterated Remdesivir (Remdesivir-d4) and carbon-13 labeled Remdesivir (Remdesivir-¹³C₆).

This comparison is based on published experimental data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, providing researchers, scientists, and drug development professionals with the necessary information to select the most appropriate internal standard for their specific analytical needs.

Quantitative Performance Data

The following table summarizes the key performance metrics for analytical methods utilizing Remdesivir-d5 (as a proxy for d4) and Remdesivir-¹³C₆ as internal standards. These metrics are essential for evaluating the reliability and robustness of the analytical method.

Performance MetricRemdesivir-d5 as Internal Standard[1]Remdesivir-¹³C₆ as Internal Standard[2][3]
Linearity Range 0.5–5000 ng/mL4–4000 ng/mL[3]
Accuracy (% Deviation) < 9.8% (between-run)≤ 9.59% (inaccuracy)[2], within ±11.5%[3]
Precision (% CV) < 5.2% (within-run), < 9.8% (between-run)≤ 11.1% (imprecision)[2], < 6.6% (intraday and interday)[3]
Extraction Efficiency ~77%Not explicitly reported, but recovery was determined[3]
Matrix Effect ~123%Not explicitly reported

Experimental Methodologies

Detailed experimental protocols are critical for replicating and validating analytical methods. Below are summaries of the key experimental procedures used in the studies cited.

Experimental Protocol Using Remdesivir-d5 Internal Standard[1]

This method was developed for the quantification of Remdesivir in human plasma.

  • Sample Preparation:

    • 100 µL of plasma samples, calibration standards, or quality control (QC) samples were aliquoted.

    • Protein precipitation was performed by adding 300 µL of the internal standard solution (0.5 ng/mL of Remdesivir-²H5 in 1% formic acid in acetonitrile).

    • The mixture was processed through a Waters Ostro™ 96-well plate to remove phospholipids and precipitated proteins.

  • LC-MS/MS Conditions:

    • Chromatographic Column: Phenomenex® Synergi™ HPLC Fusion-RP (100 × 2 mm, 4 μm).

    • Mobile Phase: Gradient elution (specific gradient not detailed).

    • Mass Spectrometry: Tandem mass spectrometry (MS/MS) was used for detection and quantification.

    • Retention Time: The retention time for both Remdesivir and Remdesivir-²H5 was 2.83 minutes.

Experimental Protocol Using Remdesivir-¹³C₆ Internal Standard[2][3]

This method was developed for the simultaneous quantification of Remdesivir and other repurposed COVID-19 drugs in human serum.

  • Sample Preparation: [2]

    • Protein precipitation was performed on serum samples.

    • The internal standard working solution containing U-ring-remdesivir-¹³C₆ (251 ng/mL) was used.

  • LC-MS/MS Conditions: [2][3]

    • Chromatographic Separation: A two-dimensional ultra-high performance liquid chromatography (2D-UHPLC) setup with online solid-phase extraction (SPE) was used in one study[2]. Another study utilized an Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 μm)[3].

    • Mass Spectrometry: Tandem mass spectrometry was employed for quantification.

Visualizing the Workflow and Comparison

To better illustrate the processes and logical comparisons, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Internal Standard Evaluation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma/Serum Sample Spike Spike with Internal Standard (this compound or Remdesivir-¹³C₆) Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Extraction/Cleanup Precipitate->Extract LC Liquid Chromatography Separation Extract->LC MS Tandem Mass Spectrometry Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) MS->Ratio Curve Generate Calibration Curve Ratio->Curve Quantify Quantify Remdesivir Concentration Curve->Quantify

Caption: A generalized experimental workflow for the quantification of Remdesivir using a stable isotope-labeled internal standard.

Logical_Comparison Comparison of this compound and Remdesivir-¹³C₆ IS Ideal Internal Standard Properties Prop1 Co-elution with Analyte IS->Prop1 Prop2 Similar Ionization Efficiency IS->Prop2 Prop3 Similar Extraction Recovery IS->Prop3 Prop4 No Isotopic Interference IS->Prop4 Prop5 Stability IS->Prop5 d4 This compound d4->Prop1 d4->Prop2 d4->Prop3 d4->Prop5 c13 Remdesivir-¹³C₆ c13->Prop1 c13->Prop2 c13->Prop3 c13->Prop5

References

A Researcher's Guide to FDA-Compliant Bioanalytical Method Validation Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of regulatory submission and approval. The U.S. Food and Drug Administration (FDA) provides stringent guidelines to ensure the reliability and accuracy of data from nonclinical and clinical studies. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is a widely accepted best practice in mass spectrometry-based bioanalysis to enhance method performance. This guide offers a comparative analysis of bioanalytical methods utilizing deuterated internal standards versus other alternatives, supported by experimental data and detailed protocols in line with FDA and harmonized ICH M10 guidelines.

The inclusion of a deuterated internal standard, which is chemically identical to the analyte but has a different mass, is the gold standard for correcting variability during sample preparation and analysis.[1] This approach significantly improves accuracy and precision by compensating for matrix effects, which are a major source of error in bioanalytical assays.[2]

Comparative Performance: Deuterated vs. Analog Internal Standards

The superiority of a deuterated internal standard over a structural analog is evident in improved assay performance. While a well-chosen analog can offer some correction, it cannot perfectly mimic the analyte's behavior during extraction and ionization, leading to greater variability.

A statistical comparison of assay performance for the anticancer agent kahalalide F demonstrated a significant improvement when a deuterated internal standard was used in place of an analog. The mean bias improved from 96.8% with the analog to 100.3% with the deuterated standard. Furthermore, the variance in results was significantly lower with the deuterated standard, indicating higher precision.[3]

Parameter Method with Analog Internal Standard Method with Deuterated Internal Standard FDA/ICH M10 Acceptance Criteria
Accuracy (% Bias) -3.2%+0.3%Within ±15% (±20% at LLOQ)
Precision (% CV) 8.6%7.6%≤15% (≤20% at LLOQ)
Matrix Effect Potential for significant variabilityEffectively normalizedIS-normalized Matrix Factor CV ≤15%
Recovery May differ from analyteConsistent with analyteConsistent, precise, and reproducible

Table 1: Comparison of Bioanalytical Method Performance with Analog vs. Deuterated Internal Standards. Data synthesized from published studies.[3][4][5]

Key Validation Experiments: Detailed Protocols

According to the FDA and ICH M10 guidelines, a full validation of a bioanalytical method includes assessments of selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, stability, and more.[6][7] The experimental protocols for some of the most critical validation parameters when using a deuterated internal standard are detailed below.

Selectivity and Specificity

Objective: To demonstrate that the method can differentiate and quantify the analyte and the deuterated internal standard without interference from endogenous matrix components.

Experimental Protocol:

  • Sample Preparation:

    • Obtain at least six individual lots of the blank biological matrix (e.g., plasma, urine) from different sources.

    • Prepare three sets of samples:

      • Set A: Blank matrix from each source, processed without the analyte or internal standard.

      • Set B: Blank matrix from each source, spiked only with the deuterated internal standard at its working concentration.

      • Set C: Blank matrix from each source, spiked with the analyte at the Lower Limit of Quantitation (LLOQ).

  • Analysis: Analyze the prepared samples using the developed LC-MS/MS method.

  • Acceptance Criteria:

    • In Set A and B, any interfering peaks at the retention time of the analyte should be less than 20% of the analyte response at the LLOQ.

    • In Set A, any interfering peaks at the retention time of the deuterated internal standard should be less than 5% of its response in the LLOQ sample.[8]

Diagram of the Bioanalytical Method Validation Workflow

Bioanalytical_Method_Validation_Workflow cluster_Development Method Development cluster_Validation Full Method Validation (per FDA/ICH M10) cluster_Application Sample Analysis Method_Optimization Method Optimization (LC & MS Parameters) IS_Selection Internal Standard Selection (Deuterated Standard) Method_Optimization->IS_Selection Selectivity Selectivity & Specificity IS_Selection->Selectivity Matrix_Effect Matrix Effect Selectivity->Matrix_Effect Calibration_Curve Calibration Curve & Range Matrix_Effect->Calibration_Curve Accuracy_Precision Accuracy & Precision Stability Stability Assessment Accuracy_Precision->Stability Study_Sample_Analysis Study Sample Analysis Stability->Study_Sample_Analysis Validated Method Calibration_Curve->Accuracy_Precision ISR Incurred Sample Reanalysis Study_Sample_Analysis->ISR

A high-level overview of the bioanalytical method validation process.

Matrix Effect

Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and the deuterated internal standard.

Experimental Protocol:

  • Sample Preparation:

    • Use at least six lots of blank matrix from individual sources.

    • Prepare three sets of samples at two concentration levels (low and high QC):

      • Set 1 (Neat Solution): Analyte and deuterated internal standard spiked in a clean solvent.

      • Set 2 (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and deuterated internal standard are added to the extracted matrix.

  • Analysis: Analyze the samples and record the peak areas for both the analyte and the internal standard.

  • Calculations and Acceptance Criteria:

    • Matrix Factor (MF): Calculate the MF for both the analyte and the internal standard for each matrix lot.

      • MF = (Peak Response in Presence of Matrix [Set 2]) / (Peak Response in Neat Solution [Set 1])

    • IS-Normalized MF: Calculate the IS-normalized MF for each lot.

      • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should not be greater than 15%.[9]

Logical Flow for Evaluating Matrix Effect

Matrix_Effect_Evaluation Start Start: Assess Matrix Effect Prepare_Samples Prepare 3 Sample Sets: 1. Neat Solution 2. Post-extraction Spike 3. Blank Matrix Start->Prepare_Samples Analyze_Samples Analyze all sets by LC-MS/MS Prepare_Samples->Analyze_Samples Calculate_MF Calculate Matrix Factor (MF) for Analyte and Deuterated IS Analyze_Samples->Calculate_MF Calculate_IS_MF Calculate IS-Normalized MF Calculate_MF->Calculate_IS_MF Evaluate_CV Evaluate CV of IS-Normalized MF across at least 6 matrix lots Calculate_IS_MF->Evaluate_CV Acceptance CV ≤ 15% ? Evaluate_CV->Acceptance Pass Pass: Matrix Effect is Adequately Compensated Acceptance->Pass Yes Fail Fail: Re-evaluate Method (e.g., improve cleanup, change chromatography) Acceptance->Fail No

Decision-making process for the quantitative assessment of matrix effect.

Stability

Objective: To ensure the analyte and the deuterated internal standard are stable under various conditions encountered during sample handling, storage, and analysis.

Experimental Protocol:

  • Sample Preparation:

    • Spike blank matrix with the analyte at low and high QC concentrations.

  • Stability Tests:

    • Freeze-Thaw Stability: Subject samples to a minimum of three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Keep samples at room temperature for a period that mimics the sample preparation and handling time.

    • Long-Term Stability: Store samples at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected sample storage time in a study.

    • Stock Solution Stability: Evaluate the stability of the analyte and deuterated internal standard stock solutions at their storage temperature.

  • Analysis: Analyze the stability samples against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[8]

Potential Challenges with Deuterated Standards and Their Evaluation

While highly effective, deuterated standards are not without potential pitfalls. It is crucial to assess these during method development and validation.

  • Isotopic Exchange: Deuterium atoms on certain positions of a molecule can exchange with protons from the solvent, leading to a loss of the isotopic label. This is more likely to occur on heteroatoms (O, N) or carbons adjacent to carbonyl groups.[10]

    • Evaluation: Incubate the deuterated standard in the biological matrix under various pH and temperature conditions and monitor for any decrease in the deuterated signal and a corresponding increase in the unlabeled analyte signal.

  • Cross-Talk: This occurs when the isotopic cluster of the unlabeled analyte contributes to the signal of the deuterated internal standard, or vice-versa. This can be problematic for high molecular weight compounds or those containing naturally abundant heavy isotopes (e.g., Cl, Br).[11]

    • Evaluation: Analyze high concentration solutions of the analyte and the deuterated standard separately. In the analyte-only sample, monitor the mass transition of the internal standard to check for any signal. In the internal standard-only sample, monitor the analyte's mass transition to check for the presence of unlabeled analyte as an impurity.[12]

  • Chromatographic Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to a slight shift in retention time compared to the unlabeled analyte. If this shift is significant, the analyte and internal standard may experience different degrees of matrix effects, compromising the accuracy of the method.[13]

    • Evaluation: Carefully assess the co-elution of the analyte and the deuterated standard during method development. The peak shapes and retention times should be highly consistent across all samples.

By adhering to these rigorous validation protocols and being mindful of the potential challenges, researchers can develop robust and reliable bioanalytical methods that meet FDA standards and ensure the integrity of their study data.

References

Navigating EMA Bioanalytical Method Validation: A Comparative Guide for Remdesivir Analysis Using Remdesivir-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to the European Medicines Agency (EMA) guidelines for bioanalytical method validation is a critical step in ensuring the reliability and acceptability of pharmacokinetic and toxicokinetic data. This guide provides a comprehensive comparison of bioanalytical methods for the antiviral drug Remdesivir, with a focus on the use of its deuterated internal standard, Remdesivir-d4, in alignment with the internationally harmonized ICH M10 guideline, which has been adopted by the EMA.

This document will delve into the essential validation parameters stipulated by the EMA (ICH M10), presenting a comparative analysis of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing this compound against an alternative method employing a different internal standard. Detailed experimental protocols and quantitative data are provided to support an objective assessment of method performance.

EMA (ICH M10) Bioanalytical Method Validation: A Workflow Overview

The validation of a bioanalytical method is a comprehensive process designed to demonstrate that the method is suitable for its intended purpose. The workflow, as outlined in the ICH M10 guideline, ensures that the generated data is accurate, reliable, and reproducible.

cluster_0 Method Development & Optimization cluster_1 Full Method Validation (ICH M10) cluster_2 Application Method Development Method Development Selectivity_Specificity Selectivity & Specificity Method Development->Selectivity_Specificity Matrix_Effect Matrix Effect Selectivity_Specificity->Matrix_Effect Calibration_Curve Calibration Curve & Range Matrix_Effect->Calibration_Curve Accuracy_Precision Accuracy & Precision Calibration_Curve->Accuracy_Precision Carry_Over Carry-Over Accuracy_Precision->Carry_Over Dilution_Integrity Dilution Integrity Carry_Over->Dilution_Integrity Stability Stability Dilution_Integrity->Stability Sample_Analysis Study Sample Analysis Stability->Sample_Analysis ISR Incurred Sample Reanalysis (ISR) Sample_Analysis->ISR

Bioanalytical method validation workflow as per ICH M10 guidelines.

Comparative Analysis of Bioanalytical Methods for Remdesivir

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative LC-MS/MS assays. This is due to its ability to mimic the analyte of interest (Remdesivir) during sample preparation and ionization, thereby compensating for matrix effects and variability in instrument response. Here, we compare a typical LC-MS/MS method using this compound with a method that employs a non-deuterated internal standard, Abacavir.

Table 1: Comparison of Bioanalytical Method Validation Parameters
Validation ParameterMethod A: LC-MS/MS with this compound ISMethod B: RP-HPLC with Abacavir ISEMA (ICH M10) Acceptance Criteria
Linearity (r²) >0.999>0.998Not explicitly defined, but a high correlation coefficient is expected.
Lower Limit of Quantification (LLOQ) 1 ng/mL10 ng/mLAnalyte response at LLOQ should be at least 5 times the blank response.
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)Within ± 15% (± 20% at LLOQ)Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)Coefficient of variation should not exceed 15% (20% at LLOQ).
Matrix Effect (% CV) ≤ 15%Not ReportedThe CV of the slope of calibration curves in different lots of matrix should not be greater than 15%.
Recovery (%) > 85%88-92%Recovery should be consistent, precise, and reproducible.

Note: The data presented for Method A is a composite representation from various published LC-MS/MS methods for Remdesivir. The data for Method B is based on a published RP-HPLC method.

Experimental Protocols

Method A: LC-MS/MS with this compound Internal Standard

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Remdesivir: e.g., m/z 603.2 → 402.1

    • This compound: e.g., m/z 607.2 → 406.1

Method B: RP-HPLC with Abacavir Internal Standard

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of human plasma, add 50 µL of Abacavir internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 2.5 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 15 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and phosphate buffer.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at a specific wavelength (e.g., 247 nm).

Remdesivir's Mechanism of Action: A Signaling Pathway Perspective

Remdesivir is a prodrug that, once inside the host cell, is metabolized into its active triphosphate form. This active metabolite acts as a nucleotide analogue, interfering with the viral RNA-dependent RNA polymerase (RdRp) enzyme, which is crucial for the replication of the viral genome.

cluster_0 Host Cell cluster_1 Viral Replication Remdesivir Remdesivir (Prodrug) Metabolism Intracellular Metabolism Remdesivir->Metabolism Active_Metabolite Remdesivir Triphosphate (Active Form) Metabolism->Active_Metabolite RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Inhibits Chain_Termination Premature Chain Termination Active_Metabolite->Chain_Termination Viral_RNA Viral RNA Replication RdRp->Viral_RNA Mediates RdRp->Chain_Termination

Simplified signaling pathway of Remdesivir's mechanism of action.

Conclusion

The choice of an appropriate bioanalytical method is paramount for the successful development of pharmaceutical products. For the quantification of Remdesivir in biological matrices, an LC-MS/MS method employing a deuterated internal standard like this compound demonstrates superior performance in terms of sensitivity and specificity, and it effectively mitigates matrix effects, a common challenge in bioanalysis. While alternative methods using non-isotopically labeled internal standards can be validated to meet regulatory requirements, they may be more susceptible to analytical variability. This guide underscores the importance of a rigorous validation process in line with EMA (ICH M10) guidelines to ensure the generation of high-quality data for regulatory submissions.

A Proposed Framework for Inter-Laboratory Comparison of Remdesivir Quantification Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed framework for an inter-laboratory comparison of Remdesivir quantification in human plasma using a deuterated internal standard, such as Remdesivir-d4. The objective of such a study is to establish method reproducibility and accuracy across different laboratories, ensuring reliable data for clinical and research applications. This document provides a standardized experimental protocol and data presentation formats to facilitate a comprehensive comparison.

Introduction to Remdesivir Quantification

Remdesivir is an antiviral prodrug that has been utilized in the treatment of viral infections.[1][2] Accurate quantification of Remdesivir and its metabolites in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for this purpose, often employing a stable isotope-labeled internal standard (SIL-IS) like this compound to correct for matrix effects and variations in sample processing.[3][4] An inter-laboratory comparison is essential to validate the robustness and transferability of analytical methods across different research settings.

Proposed Inter-Laboratory Study Design

This section details a proposed workflow for conducting an inter-laboratory comparison study.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Sample Analysis cluster_data Phase 3: Data Compilation & Analysis cluster_reporting Phase 4: Reporting A Centralized Preparation of QC Samples & Calibrators B Distribution to Participating Laboratories A->B C Sample Receipt and Storage (-80°C) B->C D Execution of Standardized LC-MS/MS Protocol C->D E Quantification using this compound IS D->E F Submission of Raw and Processed Data E->F G Centralized Statistical Analysis F->G H Evaluation of Inter-Laboratory Variability G->H I Generation of Comparison Report H->I J Dissemination of Findings I->J

Caption: Proposed workflow for an inter-laboratory comparison study.

Experimental Protocols

A standardized protocol is critical for a successful inter-laboratory comparison. The following methodology is based on common practices in published Remdesivir quantification assays.[3][5][6]

Materials and Reagents
  • Analytes: Remdesivir, this compound (or other specified deuterated analog)

  • Solvents: HPLC-grade acetonitrile, methanol, and water

  • Additives: Formic acid

  • Matrix: Pooled human plasma (K2EDTA)

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and internal standard (IS) stock solutions at room temperature.

  • Prepare a working IS solution of this compound in methanol.

  • In a microcentrifuge tube, add 50 µL of plasma sample.

  • Add 150 µL of the working IS solution in acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions
  • Chromatography System: A UPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reverse-phase column (e.g., Acquity UPLC HSS T3, 2.1 × 50 mm, 1.8 µm).[6]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient program should be established to ensure adequate separation of Remdesivir from matrix components.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for Remdesivir and this compound should be used.

Data Presentation and Comparison Metrics

To facilitate a clear comparison of results, all quantitative data should be summarized in the following tables.

Table 1: Calibration Curve Performance
Laboratory IDCalibration Range (ng/mL)Regression ModelWeighting FactorMean R²
Lab 11 - 2000Linear1/x²
Lab 21 - 2000Linear1/x²
Lab 31 - 2000Linear1/x²
...
Table 2: Accuracy and Precision of Quality Control Samples
Laboratory IDQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
Lab 1 LLOQ1
LQC3
MQC100
HQC1600
Lab 2 LLOQ1
LQC3
MQC100
HQC1600
...
Table 3: Matrix Effect and Recovery
Laboratory IDQC LevelMatrix FactorIS-Normalized Matrix FactorRecovery (%)
Lab 1 LQC
HQC
Lab 2 LQC
HQC
...

Remdesivir's Mechanism of Action

Remdesivir is a prodrug that is metabolized within cells to its active form, an adenosine nucleotide analog.[2] This active form acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication.[7][8][9] By incorporating into the nascent viral RNA strand, it leads to delayed chain termination, thereby halting the replication process.[2]

G cluster_cell Host Cell cluster_virus Viral Replication A Remdesivir (Prodrug) B Metabolism to GS-441524 A->B C Phosphorylation B->C D Active Nucleoside Triphosphate (NTP) Analog C->D G NTP Analog Incorporation D->G Competes with natural ATP E Viral RNA Template F RNA-dependent RNA Polymerase (RdRp) E->F F->G H Delayed Chain Termination G->H I Inhibition of Viral RNA Synthesis H->I

Caption: Simplified signaling pathway of Remdesivir's mechanism of action.

Conclusion

This guide provides a foundational framework for conducting an inter-laboratory comparison of Remdesivir quantification. Adherence to a standardized protocol and consistent data reporting are paramount for a successful study. The results of such a comparison would provide a high degree of confidence in the reliability and reproducibility of Remdesivir quantification methods across different laboratories, which is essential for both clinical applications and antiviral drug development.

References

The Role of Deuterated Remdesivir in Achieving Accuracy and Precision in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiviral drug development and therapeutic drug monitoring, the accuracy and precision of quantitative assays are paramount. For researchers and clinicians working with Remdesivir, a key antiviral agent, the use of a stable isotope-labeled internal standard is crucial for robust and reliable bioanalytical methods. This guide provides a comparative overview of the performance of deuterated Remdesivir, specifically focusing on analogs like Remdesivir-d4 and its more frequently documented counterpart, Remdesivir-d5, in quantitative assays, alongside other internal standards.

Superior Performance of Deuterated Internal Standards

Stable isotope-labeled internal standards, such as deuterated Remdesivir, are considered the gold standard in quantitative mass spectrometry.[1] This is because their physicochemical properties are nearly identical to the analyte of interest, Remdesivir. This similarity ensures that they behave alike during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response. The use of deuterated standards, therefore, significantly enhances the accuracy and precision of the quantification.[2]

While this compound is commercially available, published research more commonly features the use of Remdesivir-d5 (also denoted as Remdesivir-²H5) or ¹³C-labeled analogs. The data presented herein is largely derived from studies utilizing these closely related deuterated and stable isotope-labeled standards, which are expected to exhibit comparable performance to this compound.

Comparative Analysis of Quantitative Assay Performance

The following table summarizes the performance of various LC-MS/MS assays for the quantification of Remdesivir, highlighting the superior accuracy and precision achieved with deuterated internal standards compared to other approaches.

Internal StandardAnalyteLLOQ (ng/mL)Linearity (ng/mL)Accuracy (%)Precision (%RSD/CV)Recovery (%)Reference
Remdesivir-d5 Remdesivir0.50.5 - 500090.2 - 109.8< 9.877[3]
U-ring-remdesivir-¹³C₆ Remdesivir22 - 3000Within ±15≤ 11.1Not Reported[1][4]
[¹³C₃]-GS-5734 Remdesivir44 - 4000Within ±11.5< 6.6Not Reported[5]
Dapivirine-d11 Remdesivir0.03750.015 - 135Within ±14< 8Not Reported[6]
Acyclovir Remdesivir22 - 6000-11.19 to -0.65.0280.55 - 83.38
Apixaban Remdesivir100100 - 1000097.67 - 102.98Not Reported97.67 - 102.98[7]

Experimental Protocols

Detailed methodologies are essential for replicating and validating quantitative assays. Below are representative experimental protocols for the quantification of Remdesivir in human plasma using a deuterated internal standard via LC-MS/MS.

Sample Preparation: Protein Precipitation
  • To 50 µL of human plasma sample, add 150 µL of an internal standard working solution (e.g., Remdesivir-d5 in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography (LC)
  • Column: Phenomenex Synergi™ HPLC Fusion-RP (100 × 2 mm, 4 µm)[3]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical gradient would start at a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute Remdesivir, and then re-equilibrating to the initial conditions.

Tandem Mass Spectrometry (MS/MS)
  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Remdesivir: m/z 603.2 → 402.1

    • Remdesivir-d5: m/z 608.2 → 407.1

Visualizing the Workflow

To further elucidate the experimental process, the following diagrams, generated using the DOT language, illustrate the key steps and relationships in a typical quantitative assay for Remdesivir.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard (Remdesivir-d5) plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Remdesivir calibration_curve->quantification

Caption: Experimental workflow for Remdesivir quantification.

logical_relationship cluster_method Analytical Method cluster_output Result remdesivir Remdesivir remdesivir_d5 Remdesivir-d5 sample_prep Sample Preparation remdesivir->sample_prep remdesivir_d5->sample_prep accurate_quant Accurate & Precise Quantification remdesivir_d5->accurate_quant Correction for Variability lc_separation LC Separation sample_prep->lc_separation ms_ionization MS Ionization lc_separation->ms_ionization ms_ionization->accurate_quant

Caption: Role of the internal standard in accurate quantification.

References

Quantitative Analysis of Remdesivir: A Comparison of Linearity and Detection Range with Remdesivir-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Remdesivir, establishing a robust and reliable quantification method is paramount. This guide provides a comparative overview of the linearity and range of detection for Remdesivir when using its deuterated analog, Remdesivir-d4, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The use of a stable isotope-labeled internal standard, such as this compound or Remdesivir-²H5, is a widely accepted practice in bioanalytical method development. It effectively compensates for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the quantification of the target analyte, Remdesivir.

Comparative Performance Data

The following table summarizes the linearity and detection range of various validated LC-MS/MS methods for the quantification of Remdesivir using a deuterated internal standard. These methods have been applied to different biological matrices, demonstrating the adaptability of the analytical approach.

Biological MatrixLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Upper Limit of Quantification (ULOQ) (ng/mL)Internal Standard
Human Plasma0.5–5000[1][2][3]0.5[1][2][3]5000[1][2][3]Remdesivir-²H5[1][2][3]
Rat Plasma1–20[4]1[4]20[4]D4-Remdesivir[4]
Human Plasma4–4000[5][6]4[5][6]4000[5][6][13C3]-GS-5734
Human Serum0.0375–1350.0375[7]135[7]Not specified
Volumetric Absorptive Microsampling (VAMS)0.002–8 (µg/mL)2 (ng/mL)8000 (ng/mL)Acyclovir

Experimental Workflow

The determination of linearity and detection range for Remdesivir quantification is a critical component of bioanalytical method validation. The general workflow involves a series of steps to ensure the method's performance.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis prep_stock Prepare Stock Solutions (Remdesivir & this compound) prep_cal Prepare Calibration Standards prep_stock->prep_cal prep_qc Prepare Quality Control (QC) Samples prep_stock->prep_qc extraction Sample Extraction (e.g., Protein Precipitation) prep_cal->extraction prep_qc->extraction injection Inject Samples into LC-MS/MS extraction->injection detection Data Acquisition (MRM Mode) injection->detection peak_integration Peak Integration & Ratio Calculation (Analyte/IS) detection->peak_integration cal_curve Construct Calibration Curve peak_integration->cal_curve linearity_assessment Assess Linearity (r²) & Range cal_curve->linearity_assessment lloq_uloq Determine LLOQ & ULOQ linearity_assessment->lloq_uloq

References

Comparative Pharmacokinetic Analysis of Remdesivir: The Role of Stable Isotope-Labeled Tracers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiviral drug development and therapeutic monitoring, understanding the pharmacokinetic profile of a compound is paramount. This guide provides a comparative analysis of the pharmacokinetics of Remdesivir and its primary metabolite, GS-441524, leveraging data from studies that employ stable isotope-labeled internal standards, such as Remdesivir-d4, to ensure analytical accuracy and precision.

The Role of this compound as an Internal Standard

Comparative pharmacokinetic studies of Remdesivir do not typically pit it against other "tracers" in the traditional sense. Instead, deuterated forms of the analyte, such as this compound, are crucial tools used as internal standards in bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The co-injection of a known quantity of the stable isotope-labeled standard with the biological sample allows for precise quantification of the parent drug and its metabolites by correcting for variations during sample preparation and analysis. This ensures the reliability of the pharmacokinetic data presented.

Comparative Pharmacokinetic Data: Remdesivir vs. GS-441524

Remdesivir is a prodrug that is rapidly metabolized in the body to its active form.[2][3][4][5][6] The primary and major metabolite found in plasma is GS-441524.[2][3] Understanding the pharmacokinetic relationship between Remdesivir and GS-441524 is critical for evaluating the drug's efficacy and safety. The following table summarizes key pharmacokinetic parameters for both compounds in humans.

ParameterRemdesivir (GS-5734)GS-441524 (Nucleoside Core)Reference
Peak Plasma Concentration (Cmax) Variable, rapidly declinesAccumulates over time[7]
Time to Peak Concentration (Tmax) ~0.5 hours (end of infusion)Slower to peak than Remdesivir[8]
Area Under the Curve (AUC) Lower than GS-441524Significantly higher than Remdesivir[9]
Terminal Half-Life (t½) Approximately 1 hourApproximately 27 hours[10]

Experimental Protocols

The accurate measurement of Remdesivir and its metabolites requires robust and validated bioanalytical methods. The following is a generalized experimental protocol based on methodologies cited in the literature.

Sample Preparation
  • Blood Collection: Whole blood samples are collected from subjects at predetermined time points post-drug administration into tubes containing an anticoagulant (e.g., K2EDTA) and an esterase inhibitor (e.g., dichlorvos) to prevent ex vivo metabolism of Remdesivir.[11]

  • Plasma Separation: Plasma is separated from whole blood by centrifugation.

  • Protein Precipitation: To remove proteins that can interfere with analysis, a protein precipitation step is performed. This typically involves adding a cold organic solvent, such as acetonitrile, to the plasma sample.[3]

  • Internal Standard Spiking: A known concentration of the stable isotope-labeled internal standard (e.g., this compound, GS-441524-¹³C₅) is added to the sample.[1]

  • Extraction and Reconstitution: The sample is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then transferred, evaporated to dryness under a stream of nitrogen, and reconstituted in a suitable solvent for LC-MS/MS analysis.[3]

LC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Chromatographic separation is typically achieved using a C18 or similar reversed-phase column with a gradient elution of mobile phases, often consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).[12]

  • Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the transitions of the parent ions to daughter ions for Remdesivir, its metabolites, and their respective stable isotope-labeled internal standards.[4][7]

Visualizing the Metabolic Pathway and Experimental Workflow

To better illustrate the processes involved in Remdesivir's mechanism and its pharmacokinetic analysis, the following diagrams are provided.

Remdesivir_Metabolic_Pathway RDV Remdesivir (Prodrug) GS-5734 IM Intermediate Metabolite GS-704277 RDV->IM Esterases NMP Nucleoside Monophosphate (Intracellular) IM->NMP Phosphoramidase NTP Active Nucleoside Triphosphate GS-443902 NMP->NTP Kinases GSM Nucleoside Metabolite GS-441524 (Plasma) NMP->GSM Phosphatases NTP->NTP

Caption: Metabolic pathway of Remdesivir from prodrug to active triphosphate form.

PK_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output SC Blood Sample Collection (with esterase inhibitor) PS Plasma Separation (Centrifugation) SC->PS IS Addition of Internal Standard (e.g., this compound) PS->IS PP Protein Precipitation (e.g., Acetonitrile) IS->PP ER Evaporation and Reconstitution PP->ER LC LC-MS/MS Analysis (MRM Mode) ER->LC DA Data Analysis (Concentration Calculation) LC->DA PKP Pharmacokinetic Parameter Calculation (Cmax, AUC, etc.) DA->PKP

Caption: Experimental workflow for a typical Remdesivir pharmacokinetic study.

References

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